Galanthamine-O-methyl-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,12S,14R)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-WGBMMLDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@@H](C[C@@H]4O2)O)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661991 | |
| Record name | (13,13,13-~2~H_3_)Galanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279031-09-2 | |
| Record name | (13,13,13-~2~H_3_)Galanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of (13,13,13-²H₃)Galanthamine
This guide provides a comprehensive overview of the fundamental properties of (13,13,13-²H₃)Galanthamine, a deuterated isotopologue of the well-known acetylcholinesterase inhibitor, Galanthamine. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's physicochemical characteristics, its established dual mechanism of action, and the key signaling pathways it modulates. Furthermore, it outlines detailed, synthesized experimental protocols for its preparation and analytical characterization.
Physicochemical Properties
(13,13,13-²H₃)Galanthamine is a synthetic derivative of Galanthamine where the three hydrogen atoms of the methoxy group are replaced with deuterium. This isotopic substitution is a valuable tool in metabolic studies, allowing for the differentiation of the administered drug from its metabolites.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₈D₃NO₃ | [1] |
| Molecular Weight | 290.38 g/mol | [1] |
| Exact Mass | 290.17097377 Da | [1] |
| Appearance | White to almost white powder | [2] |
| Solubility | Sparingly soluble in water; freely soluble in ethanol and acetone | [3] |
| Canonical SMILES | C[N]1CCC23C=C--INVALID-LINK--O | [1] |
| InChI Key | ASUTZQLVASHGKV-WGBMMLDESA-N | [1] |
| CAS Number | 1279031-09-2 | [1] |
Mechanism of Action
Galanthamine exhibits a dual mechanism of action that enhances cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
-
Reversible, Competitive Acetylcholinesterase (AChE) Inhibition : Galanthamine inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition leads to an increased concentration of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.[2][4]
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) : Galanthamine binds to an allosteric site on nicotinic acetylcholine receptors, distinct from the acetylcholine binding site. This binding potentiates the receptor's response to acetylcholine, further amplifying the cholinergic signal.[2][4]
The following diagram illustrates this dual mechanism of action:
Signaling Pathways
Galanthamine's neuroprotective effects are mediated through the modulation of key intracellular signaling pathways, primarily the PI3K/Akt and MAPK/JNK pathways.
PI3K/Akt Signaling Pathway
Activation of α7 nicotinic acetylcholine receptors by the allosteric modulatory action of Galanthamine can trigger the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).
MAPK/JNK Signaling Pathway
Galanthamine has also been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the c-Jun N-terminal Kinase (JNK) signaling cascade. This pathway is involved in cellular responses to stress and can play a role in both cell survival and apoptosis, depending on the context.
Experimental Protocols
The following sections provide detailed, synthesized protocols for the preparation and analysis of (13,13,13-²H₃)Galanthamine. These protocols are based on established chemical principles and analytical techniques.
Synthesis of (13,13,13-²H₃)Galanthamine
The synthesis of (13,13,13-²H₃)Galanthamine is achieved through the deuteromethylation of its precursor, Norgalanthamine, using deuterated methyl iodide.
Materials:
-
Norgalanthamine
-
Deuterated methyl iodide (CD₃I, 99.5 atom % D)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Norgalanthamine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).
-
Add deuterated methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford (13,13,13-²H₃)Galanthamine as a white solid.
The following workflow diagram illustrates the synthesis and purification process:
Analytical Characterization
Instrumentation:
-
400 MHz NMR spectrometer
Sample Preparation:
-
Dissolve approximately 5-10 mg of (13,13,13-²H₃)Galanthamine in 0.5 mL of deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy:
-
Expected Observations: The ¹H NMR spectrum will be very similar to that of unlabeled Galanthamine, with the key difference being the absence of the singlet corresponding to the methoxy protons (O-CH₃), which typically appears around 3.8 ppm. The integration of all other proton signals should remain consistent with the structure.
¹³C NMR Spectroscopy:
-
Expected Observations: In the ¹³C NMR spectrum, the signal for the methoxy carbon will be observed as a multiplet (typically a septet) due to coupling with the three deuterium atoms, with a chemical shift slightly different from the corresponding carbon in unlabeled Galanthamine. The signals for all other carbon atoms should remain largely unchanged.
Instrumentation:
-
High-resolution mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of (13,13,13-²H₃)Galanthamine in a suitable solvent such as methanol or acetonitrile.
Procedure:
-
Acquire the mass spectrum in positive ion mode.
Expected Observations:
-
The high-resolution mass spectrum should show a protonated molecular ion ([M+H]⁺) at an m/z value corresponding to the exact mass of (13,13,13-²H₃)Galanthamine plus a proton (approximately 291.1782 Da). This represents a +3 Da shift compared to the unlabeled Galanthamine ([M+H]⁺ ≈ 288.1596 Da).
-
The fragmentation pattern in MS/MS analysis will be similar to that of unlabeled Galanthamine, with fragments containing the deuterated methoxy group showing a +3 Da mass shift.
References
The Potential for Enhanced Neurological Therapies: A Technical Overview of Deuterated Galanthamine
For Immediate Release
This technical guide provides an in-depth analysis of the discovery, history, and scientific rationale behind the development of deuterated galanthamine. Tailored for researchers, scientists, and drug development professionals, this document explores the potential of deuterium substitution to enhance the pharmacokinetic profile of galanthamine, a cornerstone therapy for Alzheimer's disease. While deuterated galanthamine has not undergone extensive clinical development, this paper will delve into the foundational science that supports its potential as a next-generation therapeutic agent.
Introduction: The Rationale for Deuterating Galanthamine
Galanthamine, a tertiary alkaloid originally isolated from the snowdrop plant (Galanthus nivalis), is a well-established treatment for mild to moderate Alzheimer's disease.[1] Its therapeutic effects are attributed to a dual mechanism of action: reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[2][3] By increasing the availability of acetylcholine in the synaptic cleft and enhancing nicotinic receptor signaling, galanthamine helps to ameliorate the cognitive decline associated with the disease.[4]
However, like many pharmaceuticals, the metabolism of galanthamine can lead to variability in patient response and potential side effects. Galanthamine is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[5][6] The main metabolic pathways are O-demethylation, mediated by CYP2D6, and N-demethylation.[1][7] This metabolic breakdown can influence the drug's half-life and bioavailability.
Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, offers a promising approach to optimizing the pharmacokinetic properties of drugs like galanthamine. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[8] By selectively deuterating the sites of metabolism on the galanthamine molecule, it is theoretically possible to slow its breakdown, thereby potentially increasing its half-life, improving its pharmacokinetic profile, and ensuring more consistent plasma concentrations.
This guide will explore the history of galanthamine, its mechanism of action, and the specific synthesis and theoretical advantages of a deuterated analog.
History of Galanthamine
The journey of galanthamine from a natural remedy to a pharmaceutical began in the 1950s in the Soviet Union and Bulgaria, where its AChE-inhibiting properties were first identified.[9] Initially used for various neurological conditions, its potential for treating Alzheimer's disease was recognized with the rise of the cholinergic hypothesis of the disease, which posits that cognitive decline is linked to a deficiency in cholinergic signaling.[4] Following numerous clinical trials, galanthamine received regulatory approval for the treatment of Alzheimer's disease in several countries.[10]
Mechanism of Action and Signaling Pathways
Galanthamine exerts its therapeutic effects through two primary mechanisms that enhance cholinergic neurotransmission:
-
Acetylcholinesterase (AChE) Inhibition: Galantamine is a reversible and competitive inhibitor of AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, galantamine increases the concentration and duration of action of acetylcholine, thereby improving cholinergic signaling between neurons.[2][9]
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine binds to an allosteric site on nAChRs, inducing a conformational change that potentiates the receptor's response to acetylcholine. This modulation enhances the influx of cations, including calcium, which can trigger downstream signaling cascades involved in neuroprotection and cognitive function.[11][12]
The following diagrams illustrate these key signaling pathways.
References
- 1. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Galantamine - Wikipedia [en.wikipedia.org]
- 3. galantamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The O-demethylation of the antidementia drug galanthamine is catalysed by cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Galanthamine-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanthamine, a tertiary alkaloid originally isolated from plants of the Amaryllidaceae family, is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2] Its deuterated analogue, Galanthamine-d3, is primarily utilized as an internal standard for the precise quantification of galanthamine in biological samples. While specific mechanistic studies on Galanthamine-d3 are not extensively available in public literature, its mechanism of action is predicated on that of its parent compound. This technical guide provides an in-depth exploration of the well-documented dual mechanism of action of galanthamine, which involves the inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[2][3] This document will detail the molecular interactions, present available quantitative data for galanthamine, outline key experimental protocols, and provide visualizations of the relevant signaling pathways and workflows. It is anticipated that Galanthamine-d3 exhibits a qualitatively similar pharmacodynamic profile to galanthamine, with potential quantitative differences in its pharmacokinetic properties due to the kinetic isotope effect.
Core Mechanism of Action: A Dual Cholinergic Enhancement
Galanthamine exerts its therapeutic effects through a synergistic two-pronged approach that enhances cholinergic neurotransmission, a key pathway implicated in learning and memory that is compromised in Alzheimer's disease.[4]
Competitive and Reversible Inhibition of Acetylcholinesterase (AChE)
Galanthamine acts as a selective, competitive, and reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2] By binding to the active site of AChE, galanthamine prevents the breakdown of ACh, thereby increasing its concentration and duration of action at cholinergic synapses. This leads to enhanced stimulation of both muscarinic and nicotinic acetylcholine receptors, contributing to the improvement of cognitive function.
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
In addition to its role as an AChE inhibitor, galanthamine is a potent allosteric potentiating ligand (APL) of neuronal nicotinic acetylcholine receptors (nAChRs).[5][6] It binds to a site on the nAChR that is distinct from the acetylcholine binding site. This allosteric modulation sensitizes the receptor to acetylcholine, increasing the probability of channel opening and slowing down receptor desensitization. This action is particularly significant as it directly addresses the deficit in nicotinic receptor function observed in Alzheimer's disease.[5][6] Galanthamine has been shown to potentiate the responses of several nAChR subtypes, including α4β2, α3β4, and α6β4.[5]
Quantitative Data
Table 1: Acetylcholinesterase (AChE) Inhibition by Galanthamine
| Parameter | Value | Species/Source | Reference |
| IC50 | 0.35 µM | Not Specified | |
| IC50 | 636 nM | Not Specified | |
| IC50 | 410 nM | Not Specified | |
| IC50 | 500 nM | Not Specified |
Note: The variability in IC50 values may be attributed to different experimental conditions and enzyme sources.
Table 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) by Galanthamine
| nAChR Subtype | Effective Concentration Range for Potentiation | Species | Reference |
| α4β2, α3β4, α6β4 | 0.1 - 1 µM | Human | [5][6] |
| α7 (chimeric) | 0.1 - 1 µM | Chicken/Mouse | [5] |
Note: At concentrations above 10 µM, galanthamine can act as an inhibitor of nAChRs.[5][6]
Table 3: Pharmacokinetic Parameters of Galanthamine in Humans
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | 80-100% | Oral | |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | Oral | |
| Elimination Half-life (t1/2) | ~7 hours | Oral | |
| Plasma Protein Binding | ~18% | N/A | |
| Metabolism | Primarily via CYP2D6 and CYP3A4 | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mechanism of action of galanthamine. These protocols can be adapted for the investigation of Galanthamine-d3.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of a compound against AChE.
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (substrate)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (Galanthamine or Galanthamine-d3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution
-
AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide, to each well.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of reaction is calculated from the slope of the absorbance versus time curve.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology for nAChR Allosteric Modulation
Objective: To investigate the allosteric modulatory effects of a compound on nAChR function.
Principle: This technique allows for the measurement of ion currents flowing through nAChRs in the membrane of a single cell. By applying an agonist (e.g., acetylcholine) in the presence and absence of the test compound, it is possible to determine if the compound potentiates or inhibits the receptor's response.
Materials:
-
Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
Acetylcholine (agonist)
-
Test compound (Galanthamine or Galanthamine-d3)
Procedure:
-
Culture the cells expressing the nAChR subtype of interest.
-
On the day of the experiment, place a coverslip with adherent cells in the recording chamber of the patch-clamp setup.
-
Pull a glass micropipette to a fine tip and fill it with the intracellular solution.
-
Under microscopic guidance, bring the micropipette into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply a brief pulse of acetylcholine to the cell using the perfusion system and record the resulting inward current.
-
After a washout period, pre-apply the test compound for a set duration, followed by co-application of the test compound and acetylcholine.
-
Record the current response and compare the amplitude to the response elicited by acetylcholine alone.
-
An increase in the current amplitude in the presence of the test compound indicates positive allosteric modulation.
In Vivo Microdialysis for Acetylcholine Measurement
Objective: To measure the extracellular levels of acetylcholine in the brain of a freely moving animal following the administration of a test compound.
Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the perfusate, which is then collected and analyzed.
Materials:
-
Laboratory animal (e.g., rat, mouse)
-
Stereotaxic apparatus
-
Microdialysis probe
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (Galanthamine or Galanthamine-d3)
-
Analytical system for acetylcholine quantification (e.g., HPLC with electrochemical detection or LC-MS/MS)
Procedure:
-
Surgically implant a guide cannula into the desired brain region of the anesthetized animal using a stereotaxic frame.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer the test compound to the animal (e.g., via intraperitoneal injection or oral gavage).
-
Continue to collect dialysate samples for a specified period after drug administration.
-
Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method.
-
The change in acetylcholine levels over time is expressed as a percentage of the baseline levels.
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of Galanthamine.
Experimental Workflows
References
- 1. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. phcogcommn.org [phcogcommn.org]
- 5. Pharmacokinetics of galanthamine in humans and corresponding cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine - Wikipedia [en.wikipedia.org]
Isotopic Labeling of Galanthamine: A Technical Guide for Research Professionals
An in-depth guide for researchers, scientists, and drug development professionals on the isotopic labeling of galanthamine, covering synthetic methodologies, experimental protocols, and applications in research.
This technical guide provides a comprehensive overview of the isotopic labeling of galanthamine, a critical tool for advancing research in neurodegenerative diseases, particularly Alzheimer's disease. The introduction of isotopic labels, such as deuterium (²H or D), tritium (³H), and carbon-14 (¹⁴C), into the galanthamine molecule allows for precise tracking and quantification in various biological systems. This enables detailed investigation of its pharmacokinetics, metabolism, and mechanism of action, including its dual role as an acetylcholinesterase inhibitor and an allosteric potentiating ligand of nicotinic acetylcholine receptors.
Strategies for Isotopic Labeling of Galanthamine
The isotopic labeling of galanthamine can be achieved through several synthetic strategies, primarily involving the introduction of the isotope at a late stage of the synthesis or through the modification of the natural product. The choice of isotope and labeling position depends on the intended research application.
Deuterium Labeling (²H): Deuterated galanthamine is valuable for metabolic studies and as an internal standard in quantitative analysis by mass spectrometry. The introduction of deuterium can also influence the pharmacokinetic profile of the drug. A common strategy for deuterium labeling involves the O- and N-demethylation of galanthamine, followed by methylation using deuterated reagents.
Tritium Labeling (³H): Tritiated galanthamine is a key radioligand for receptor binding assays and autoradiography studies due to its high specific activity. A prevalent method for tritium labeling is the catalytic bromo-tritium exchange on a suitable precursor.
Carbon-14 Labeling (¹⁴C): Carbon-14 labeled galanthamine is instrumental in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug. The ¹⁴C label can be introduced via methylation of demethylated precursors using [¹⁴C]-methyl iodide.
Quantitative Data Summary
The following tables summarize key quantitative data associated with isotopically labeled galanthamine and its interactions.
Table 1: Properties of Isotopically Labeled Galanthamine Analogs
| Labeled Compound | Isotope | Labeling Position | Specific Activity | Radiochemical Purity | Reference |
| [³H]-Galanthamine | ³H | Aromatic ring (meta to methoxy) | 90 - 92 GBq/mmol | ≥ 97% | [1] |
| [¹⁴C]-Galanthamine | ¹⁴C | N-methyl or O-methyl | Not specified | Not specified | [2] |
| [²H₆]-Galanthamine | ²H | 6-methoxy and N-methyl | Not applicable | Not specified | [3] |
| [³H]-Galanthamine Derivative | ³H | N-methyl ([³H]CH₃I) | 54 Ci/mmol | Not specified | [4] |
Table 2: In Vitro Activity of Galanthamine
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (AChE inhibition) | 0.35 µM | Not specified | [5] |
| IC₅₀ (AChE inhibition) | 500 nM | Not specified | [6] |
| Potentiation of Nicotinic Receptors | 0.1 - 1 µM | Whole-cell patch-clamp | Not specified |
Experimental Protocols
This section provides detailed methodologies for the synthesis of isotopically labeled galanthamine and its application in key research assays.
Synthesis of Hexadeuterated (²H₆)-Galanthamine
This protocol describes a seven-step synthesis of 6-[²H₃]methoxy-N-[²H₃]methyl-(-)-galanthamine from natural (-)-galanthamine[3].
Step 1: O-Demethylation of Galanthamine
-
Reactants: (-)-Galanthamine (1), L-selectride.
-
Procedure: React (-)-galanthamine with L-selectride to selectively demethylate the 6-methoxy group.
-
Product: 6-demethylgalanthamine (sanguinine, 2) in high yield (98%).
Step 2: N-Oxidation of Sanguinine
-
Reactants: Sanguinine (2), m-chloroperbenzoic acid (mCPBA).
-
Solvent: Dichloromethane.
-
Procedure: Oxidize sanguinine with mCPBA at room temperature.
-
Product: N-oxide of sanguinine (3).
Step 3: N-Demethylation of Sanguinine N-oxide
-
Reactants: Sanguinine N-oxide (3), ferrous sulfate heptahydrate, ferric chloride.
-
Solvent: Methanol.
-
Procedure: Treat the N-oxide with a mixture of ferrous and ferric salts.
-
Product: Norsanguinine (4).
Step 4: N-Protection of Norsanguinine
-
Reactants: Norsanguinine (4), di-tert-butyl dicarbonate (Boc₂O).
-
Procedure: Protect the secondary amine with a Boc group.
-
Product: N-Boc-norsanguinine (5).
Step 5: O-Methylation with Deuterated Reagent
-
Reactants: N-Boc-norsanguinine (5), (CD₃O)₂SO, cesium carbonate.
-
Solvent: Dimethylformamide (DMF).
-
Procedure: Alkylate the phenolic hydroxyl group with deuterated dimethyl sulfate.
-
Product: N-Boc-O-[²H₃]methyl-norgalanthamine (6).
Step 6: N-Deprotection
-
Procedure: Remove the N-Boc protecting group from compound 6.
-
Product: O-[²H₃]methyl-norgalanthamine (7).
Step 7: N-Methylation with Deuterated Reagents
-
Reactants: O-[²H₃]methyl-norgalanthamine (7), deuterated formaldehyde, acetic acid-d, NaBD₄.
-
Procedure: Perform reductive amination using deuterated reagents.
-
Product: Hexadeuterated (-)-galanthamine (8) in quantitative yield.
Overall Yield: 25% from natural (-)-galanthamine.
Synthesis of [³H]-Galanthamine via Catalytic Bromo-Tritium Exchange
This protocol outlines the synthesis of tritium-labeled galanthamine from a brominated precursor[2].
Step 1: Synthesis of Racemic 1-Bromo-galanthamine
-
Starting Material: Racemic (±)-1-bromonarwedine.
-
Procedure: Transform the starting material to racemic 1-bromo-galanthamine.
Step 2: Catalytic Bromo-Tritium Exchange
-
Reactants: Racemic 1-bromo-galanthamine, Tritium gas (³H₂), Catalyst.
-
Procedure: Subject the brominated precursor to catalytic bromo-tritium exchange.
Step 3: Purification and Resolution
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure: Purify the reaction mixture by HPLC and resolve the enantiomers to obtain the desired tritium-labeled galanthamine.
Radioligand Binding Assay Protocol
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor using a radiolabeled ligand like [³H]-galanthamine.
Materials:
-
Receptor source (e.g., membrane preparation from cells or tissue expressing the target receptor).
-
Radioligand (e.g., [³H]-galanthamine).
-
Unlabeled test compounds.
-
Assay buffer.
-
Wash buffer.
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Plate Setup: Add assay buffer, unlabeled test compound at various concentrations, and a fixed concentration of the radioligand to the wells of a 96-well plate.
-
Incubation: Add the receptor preparation to initiate the binding reaction. Incubate the plate for a specific time at a controlled temperature to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key pathways and workflows related to galanthamine research.
Caption: Mechanism of Acetylcholinesterase Inhibition by Galanthamine.
Caption: Allosteric Potentiation of nAChRs by Galanthamine.
Caption: Experimental Workflow for Isotopic Labeling and Application.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Preliminary Investigation of (13,13,13-²H₃)Galanthamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (13,13,13-²H₃)Galanthamine, a deuterated analog of the established Alzheimer's disease therapeutic, galanthamine. The strategic incorporation of deuterium at the C-13 methoxy group is hypothesized to modulate the metabolic profile of the parent compound, primarily by leveraging the kinetic isotope effect (KIE) to attenuate cytochrome P450-mediated O-demethylation. This alteration is anticipated to lead to a more favorable pharmacokinetic profile, potentially offering improved therapeutic efficacy and patient compliance. This document consolidates the known pharmacological and pharmacokinetic parameters of galanthamine, outlines detailed experimental protocols for the synthesis and evaluation of its deuterated analog, and presents key signaling pathways and experimental workflows through structured diagrams. All quantitative data is presented in tabular format for clarity and comparative analysis.
Introduction to Galanthamine and the Rationale for Deuteration
Galanthamine is a tertiary alkaloid, first isolated from the bulbs of Galanthus nivalis, and is a well-established treatment for mild to moderate Alzheimer's disease.[1] Its therapeutic efficacy stems from a dual mechanism of action: competitive and reversible inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][2] By inhibiting AChE, galanthamine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][4] Its modulation of nAChRs further augments the release of acetylcholine.[1]
The metabolism of galanthamine is primarily hepatic, involving cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[5] One of the major metabolic pathways is O-demethylation of the methoxy group. The substitution of hydrogen with its heavier, stable isotope, deuterium, at this metabolically active site can significantly slow down the rate of this reaction. This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, and therefore requires more energy to be broken in the rate-determining step of the metabolic reaction.[3][4] Consequently, (13,13,13-²H₃)Galanthamine is expected to exhibit a reduced rate of metabolism, leading to a longer half-life, increased plasma exposure, and potentially a more consistent therapeutic effect with a reduced dosing frequency.
Physicochemical and Pharmacological Properties
The foundational properties of (13,13,13-²H₃)Galanthamine are expected to be largely similar to those of its non-deuterated counterpart, with the primary distinction arising from the isotopic substitution.
Table 1: Physicochemical Properties of Galanthamine and (13,13,13-²H₃)Galanthamine
| Property | Galanthamine | (13,13,13-²H₃)Galanthamine | Reference |
| Molecular Formula | C₁₇H₂₁NO₃ | C₁₇H₁₈²H₃NO₃ | [1][6] |
| Molar Mass | 287.359 g·mol⁻¹ | 290.37 g·mol⁻¹ | [1][6] |
| IUPAC Name | (1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9,15-tetraen-14-ol | (1S,12S,14R)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9,15-tetraen-14-ol | [4][6] |
| CAS Number | 357-70-0 | 1279031-09-2 | [6] |
| Appearance | White powder | Expected to be a white powder | [1] |
| Melting Point | 126.5 °C | Not reported | [1] |
Pharmacokinetics of Galanthamine and Hypothesized Impact of Deuteration
The pharmacokinetic profile of galanthamine has been well-characterized in human studies. The introduction of deuterium at the methoxy group is anticipated to primarily affect its metabolic clearance.
Table 2: Pharmacokinetic Parameters of Galanthamine in Humans
| Parameter | Value | Reference |
| Bioavailability | ~90% | [5] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1 hour | [4] |
| Volume of Distribution (Vd) | 175 L | [4] |
| Plasma Protein Binding | Low | [5] |
| Terminal Half-life (t₁/₂) | ~7 hours | [2] |
| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4 | [5] |
| Excretion | Renal | [7] |
Hypothesized Pharmacokinetic Changes with (13,13,13-²H₃)Galanthamine:
-
Reduced Metabolic Clearance: The primary kinetic isotope effect is expected to decrease the rate of O-demethylation by CYP2D6 and CYP3A4.[8]
-
Increased Half-Life: A slower metabolic rate will likely lead to a prolonged terminal half-life.
-
Increased Area Under the Curve (AUC): Reduced clearance should result in greater overall drug exposure.
-
Potential for Reduced Inter-individual Variability: By shunting metabolism away from the polymorphic CYP2D6 pathway, the deuterated compound may exhibit more predictable pharmacokinetics across different patient populations.
Experimental Protocols
Proposed Synthesis of (13,13,13-²H₃)Galanthamine
The synthesis of (13,13,13-²H₃)Galanthamine can be adapted from established total synthesis routes of galanthamine, with the key modification being the introduction of the trideuterated methyl group. One plausible approach is a late-stage methylation of a desmethyl-galanthamine precursor using a deuterated methylating agent.
Protocol:
-
Preparation of N-formyl-4'-O-methylnorbelladine: Following a known industrial synthesis route, start with the reductive amination of a suitable brominated isovanillin derivative with tyramine, followed by formylation.[9]
-
Oxidative Phenolic Coupling: Employ an oxidizing agent such as potassium ferricyanide to induce an intramolecular ortho-para oxidative coupling, forming the narwedine core.[9]
-
Demethylation: Selectively cleave the methoxy group of the narwedine derivative to yield a phenolic precursor.
-
Deuteromethylation: React the phenolic precursor with a trideuterated methylating agent, such as (²H₃)methyl iodide or (²H₃)methyl triflate, in the presence of a suitable base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).
-
Stereoselective Reduction: Reduce the enone of the deuterated narwedine derivative to the corresponding allylic alcohol, (13,13,13-²H₃)Galanthamine, using a stereoselective reducing agent (e.g., L-selectride).
-
Purification: Purify the final product using column chromatography and characterize using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and isotopic enrichment.
In Vitro Metabolic Stability Assay
This assay will compare the metabolic stability of (13,13,13-²H₃)Galanthamine and galanthamine in human liver microsomes.
Protocol:
-
Prepare Incubation Mixtures: In separate microcentrifuge tubes, combine human liver microsomes (final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate Reaction: Add (13,13,13-²H₃)Galanthamine or galanthamine (final concentration 1 µM) to their respective tubes to start the reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Visualizations
Signaling Pathway of Galanthamine
References
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Galanthamine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine-d3 is the deuterated form of Galanthamine, a tertiary alkaloid that is a well-established acetylcholinesterase (AChE) inhibitor used for the symptomatic treatment of mild to moderate Alzheimer's disease. The incorporation of deuterium (d3) in the methoxy group makes Galanthamine-d3 a valuable internal standard for the quantitative analysis of Galanthamine in biological matrices using mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive overview of the physical and chemical properties of Galanthamine-d3, its synthesis, analysis, and its role in cholinergic signaling.
Physical and Chemical Properties
The physical and chemical properties of Galanthamine-d3 are summarized in the tables below. Data for the non-deuterated form, Galanthamine, are also provided for comparison.
Table 1: General and Physical Properties
| Property | Galanthamine-d3 | Galanthamine |
| Chemical Name | (4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[1][2]benzofuro[4,3-cd]azepin-6-ol | (4aS,6R,8aS)-5,6,9,10,11,12-Hexahydro-3-methoxy-11-methyl-4aH-[3]benzofuro[3a,3,2-ef][1]benzazepin-6-ol |
| Molecular Formula | C₁₇H₁₈D₃NO₃ | C₁₇H₂₁NO₃ |
| Molecular Weight | 290.37 g/mol [4] | 287.35 g/mol [2] |
| Appearance | Solid[1] | White to off-white crystalline powder[2] |
| Melting Point | Data not available | 126-127 °C[5] |
| Boiling Point | Data not available | 439.3 °C at 760 mmHg[6] |
| Solubility | Soluble in Chloroform[1] | Sparingly soluble in water; Soluble in ethanol, DMSO, and DMF[7] |
| Formulation | Typically supplied as a solid, often as the hydrobromide salt.[1] | Available as a crystalline solid.[7] |
Table 2: Chemical and Pharmacological Properties
| Property | Galanthamine-d3 | Galanthamine |
| CAS Number | 1279031-09-2[8] | 357-70-0[2] |
| Purity | ≥99% deuterated forms (d₁-d₃)[1] | ≥98%[7] |
| Mechanism of Action | Same as Galanthamine | Selective, reversible, and competitive acetylcholinesterase (AChE) inhibitor; Allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs).[3] |
| IC₅₀ (AChE) | Not applicable | 0.35 - 0.636 µM[1][3] |
| Primary Application | Internal standard for the quantification of Galanthamine by GC- or LC-MS.[1] | Treatment of mild to moderate dementia of the Alzheimer's type.[3] |
| Stability | Data not available | Stable under alkaline and thermal conditions; degrades under acidic, photolytic, and oxidative conditions.[9][10] |
Experimental Protocols
Synthesis of Galanthamine
A representative synthetic approach for (±)-Galanthamine:
-
Preparation of the Key Precursor: The synthesis often starts from isovanillin.
-
Oxidative Phenolic Coupling: A critical step involves an intramolecular oxidative coupling to form the tetracyclic core of the molecule. This often results in the formation of narwedine, the ketone analog of galanthamine.
-
Stereoselective Reduction: The ketone group of narwedine is then stereoselectively reduced to the hydroxyl group to yield galanthamine. This can be achieved using reducing agents like L-Selectride.
-
Resolution: If a racemic synthesis is performed, the enantiomers are resolved to obtain the desired (-)-Galanthamine.
A pilot-scale process for the synthesis of (-)-Galanthamine has been developed, highlighting the feasibility of large-scale production.[11]
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of Galanthamine on AChE can be determined using a colorimetric assay based on Ellman's method.
Protocol:
-
Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.5)
-
Galanthamine (as a positive control) and test compounds
-
-
Procedure:
-
In a 96-well microplate, add 50 µL of AChE solution (0.25 U/mL in phosphate buffer) and 50 µL of the test compound (or Galanthamine) at various concentrations.[12]
-
Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution containing ATCI and DTNB.
-
Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced by the reaction of thiocholine (from ATCI hydrolysis) with DTNB.[12][13]
-
The rate of reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
The interaction of Galanthamine with nAChRs can be assessed using radioligand binding assays.
Protocol:
-
Materials:
-
Cell membranes expressing the desired nAChR subtype (e.g., from transfected cell lines or brain tissue).
-
A suitable radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).
-
Galanthamine and other test compounds.
-
Assay buffer.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand in the presence and absence of varying concentrations of Galanthamine.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled ligand) from the total binding.
-
Analyze the data to determine the affinity (Ki or IC₅₀) of Galanthamine for the nAChR.
-
Studies have shown that galantamine does not directly compete with the binding of nicotinic agonists like acetylcholine, suggesting an allosteric binding site.[14][15]
Visualizations
Chemical Structure of Galanthamine-d3
Caption: Chemical structure of Galanthamine-d3.
Experimental Workflow for Quantification of Galanthamine using Galanthamine-d3
Caption: Workflow for Galanthamine quantification.
Signaling Pathway of Galanthamine's Dual Mechanism of Action
Caption: Galanthamine's dual mechanism of action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Galanthamine | 357-70-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. (13,13,13-~2~H_3_)Galanthamine | C17H21NO3 | CID 45039329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.vu.nl [research.vu.nl]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Galantamine Activates Muscle-Type Nicotinic Acetylcholine Receptors without Binding to the Acetylcholine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Galanthamine and its Deuterated Analogues in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galanthamine is a well-established therapeutic agent for mild to moderate Alzheimer's disease, operating through a unique dual mechanism of action: competitive inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This dual action enhances cholinergic neurotransmission, which is significantly impaired in Alzheimer's disease. Beyond symptomatic improvement in cognition, galanthamine exhibits neuroprotective and anti-inflammatory properties. The exploration of deuterated analogues of galanthamine represents a strategic approach in drug development, aiming to optimize its pharmacokinetic profile by leveraging the kinetic isotope effect. This guide provides an in-depth review of the neuroscientific basis of galanthamine, presents key quantitative data, details relevant experimental protocols, and explores the rationale and potential of its deuterated analogues.
Galanthamine: Core Mechanisms and Therapeutic Rationale
Galanthamine is a tertiary alkaloid, originally isolated from plants of the Amaryllidaceae family. Its therapeutic efficacy in Alzheimer's disease stems from its ability to modulate the cholinergic system, which is crucial for learning and memory.
Dual Mechanism of Action
Galanthamine's primary therapeutic value lies in its two distinct but synergistic mechanisms:
-
Acetylcholinesterase (AChE) Inhibition : As a competitive and reversible inhibitor of AChE, galanthamine slows the degradation of acetylcholine (ACh) in the synaptic cleft. This increases the concentration and duration of action of ACh, thereby enhancing cholinergic signaling.[1][2]
-
Allosteric Potentiation of Nicotinic Receptors : Galanthamine acts as a positive allosteric modulator at a subset of nicotinic acetylcholine receptors (nAChRs).[3] It binds to a site on the receptor distinct from the ACh binding site, inducing a conformational change that increases the receptor's sensitivity to ACh.[3] This potentiation enhances the release of several key neurotransmitters, including glutamate, dopamine, and GABA. While some recent studies have questioned the functional relevance of this modulation at specific human nAChR subtypes in certain experimental systems, the allosteric potentiation remains a widely cited component of its unique profile.[4][5]
Neuroprotective and Anti-inflammatory Pathways
Beyond its primary cholinergic effects, galanthamine engages in several neuroprotective pathways:
-
Anti-excitotoxicity : It has shown protective effects against glutamate-induced neurotoxicity, a process implicated in neuronal cell death.
-
Modulation of Aβ Toxicity : Galantamine can inhibit neurotoxicity induced by β-amyloid (Aβ) by enhancing α7nAChR expression and promoting the autophagic degradation of Aβ.
-
Anti-inflammatory Effects : Galantamine attenuates neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, partly through the cholinergic anti-inflammatory pathway involving the α7 nAChR and inhibition of NF-κB signaling.
Quantitative Data: Pharmacokinetics and Efficacy
The following tables summarize key quantitative data for galanthamine, compiled from preclinical and clinical studies.
Table 1: Pharmacokinetic Profile of Galanthamine
| Parameter | Value | Species/Context |
| Bioavailability | ~90% | Human (Oral)[2][6] |
| Time to Peak Plasma (Tmax) | ~1 hour (Immediate Release) | Human[7] |
| Elimination Half-Life (t½) | ~5.7 - 8 hours | Human[7] |
| Volume of Distribution (Vss) | ~175 L | Human |
| Plasma Protein Binding | ~18% | Human |
| Metabolism | Hepatic via CYP2D6 & CYP3A4[2][8] | Human |
| Renal Clearance | ~25% of total clearance[7] | Human |
| Brain-to-Plasma Ratio | 1.2 - 1.5 | Rabbit[9] |
| 3.3 - 5.2 | Mouse[9] | |
| 6.6 - 13 | Rat[9] |
Table 2: Clinical Efficacy of Galanthamine in Alzheimer's Disease (ADAS-cog)
| Study Duration | Dose | Mean Improvement vs. Placebo (ADAS-cog points) |
| 5 Months | 16 mg/day | 3.3 points[10] |
| 5 Months | 24 mg/day | 3.6 points[10] |
| 6 Months | 24 mg/day (lower dose) | 3.9 points[11] |
| 6 Months | 32 mg/day (higher dose) | 3.8 points[11] |
| The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) is a standard tool in dementia trials, where a 4-point improvement is considered clinically meaningful.[12] A decrease in score indicates improvement. |
Table 3: In Vitro and In Vivo Potency of Galanthamine
| Parameter | Value | Species/Model |
| AChE Inhibition (Ki) | 7.1 µg/g | Rat Brain[9] |
| 8.3 µg/g | Mouse Brain[9] | |
| 19.1 µg/g | Rabbit Brain[9] | |
| AChE Inhibition (IC50) | 0.85 µM[1] | Not Specified |
| Maximal AChE Inhibition | ~53% (10 mg IV dose) | Human Erythrocytes[7] |
Deuterated Analogues: A Strategy for Pharmacokinetic Optimization
While no deuterated analogue of galantamine is currently marketed, the principles of deuteration offer a compelling strategy for creating a next-generation molecule with an improved therapeutic profile.
The Deuterium Kinetic Isotope Effect (KIE)
The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, is the subtlest chemical modification possible.[13] This change does not typically alter a molecule's shape or pharmacological activity at its target. However, the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. Because many metabolic processes, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds, this bond strengthening can significantly slow down the rate of metabolism.[14] This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).[14]
Rationale for Deuterating Galanthamine
Galanthamine is primarily metabolized in the liver by CYP2D6 and CYP3A4 enzymes.[2][8] This metabolism contributes to its relatively short half-life and can lead to variability in patient exposure due to genetic polymorphisms in these enzymes.
Potential benefits of deuterating galanthamine include:
-
Reduced Metabolic Rate : By selectively replacing hydrogen atoms with deuterium at the sites of metabolic attack by CYP2D6/3A4, the rate of clearance could be reduced.
-
Prolonged Half-Life : A slower metabolism would lead to a longer elimination half-life, potentially allowing for less frequent dosing (e.g., once-daily).
-
Increased Drug Exposure (AUC) : Slower clearance would increase the total systemic exposure of the drug.
-
Reduced Peak-to-Trough Fluctuations : A longer half-life can lead to more stable plasma concentrations, which may reduce side effects associated with high peak concentrations.
-
Decreased Formation of Metabolites : Deuteration could reduce the formation of specific metabolites, which may be advantageous if any contribute to side effects.
Visualizing Mechanisms and Workflows
Diagram 1: Dual Mechanism of Galanthamine
Caption: Dual mechanism of galanthamine: AChE inhibition and nAChR allosteric potentiation.
Diagram 2: Rationale for Deuteration of Galanthamine
Caption: Rationale for deuterating galantamine via the Kinetic Isotope Effect (KIE).
Key Experimental Protocols
This section outlines methodologies for key experiments used to characterize galanthamine and its analogues.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity and is a standard method for screening inhibitors.[1][15]
-
Principle : AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (TNB), the formation of which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity.[1]
-
Reagents :
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution in buffer
-
14 mM ATCI solution in deionized water (prepare fresh)
-
AChE enzyme solution (e.g., from electric eel or recombinant human)
-
Test compound (e.g., galanthamine) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure (96-well plate format) :
-
Preparation : Add phosphate buffer, DTNB solution, and the test compound at various concentrations to designated wells. Include a solvent control (no inhibitor) and a blank (no enzyme).
-
Pre-incubation : Add the AChE solution to all wells except the blank. Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Reaction Initiation : Add the ATCI solution to all wells to start the reaction.
-
Kinetic Measurement : Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.
-
Data Analysis : Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the IC50 value (inhibitor concentration causing 50% inhibition) and the inhibition constant (Ki) using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).[16]
-
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the neurochemical effects of a drug.[17][18]
-
Principle : A microdialysis probe, which has a semipermeable membrane at its tip, is stereotactically implanted into a target brain region (e.g., medial prefrontal cortex or striatum).[19][20] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is then collected and analyzed.
-
Procedure (Rat Model) :
-
Surgery : Anesthetize the rat and stereotactically implant a guide cannula aimed at the desired brain region. Allow the animal to recover for several days.
-
Probe Insertion : On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to a syringe pump for perfusion with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Basal Level Collection : Allow the animal to habituate for 1-2 hours while collecting dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration : Administer galanthamine or its analogue (e.g., via subcutaneous or intraperitoneal injection).
-
Post-Drug Collection : Continue collecting dialysate samples for several hours to measure changes in neurotransmitter concentrations.
-
Analysis : Analyze the dialysate samples using a highly sensitive technique, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection, to quantify the levels of dopamine, serotonin, and their metabolites.[18]
-
Scopolamine-Induced Cognitive Impairment Model
This is a widely used and validated animal model for screening compounds with potential anti-amnesic and cognition-enhancing properties.[21][22][23]
-
Principle : Scopolamine is a non-selective muscarinic receptor antagonist that blocks central cholinergic pathways, inducing transient but robust deficits in learning and memory that mimic aspects of the cholinergic deficit in Alzheimer's disease.[21][24]
-
Procedure (Mouse or Rat Model) :
-
Animal Groups : Divide animals into groups: Vehicle Control, Scopolamine Control, and Scopolamine + Test Compound (at various doses).
-
Drug Administration : Administer the test compound (e.g., galanthamine) at a set time (e.g., 60 minutes) before the behavioral test. Administer scopolamine (e.g., 0.4-1.0 mg/kg, i.p.) at a shorter time (e.g., 30 minutes) before the test.[24][25]
-
Behavioral Testing : Assess cognitive function using a variety of behavioral paradigms, such as:
-
Data Collection : Record relevant parameters for each test, such as latency to find a platform, time spent in a target quadrant, or time spent exploring a novel object.
-
Analysis : Compare the performance of the test compound group to the scopolamine control group. A significant improvement in performance indicates that the compound can reverse the scopolamine-induced cognitive deficit.
-
Diagram 3: Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for assessing neurotransmitter release using in vivo microdialysis.
Conclusion and Future Directions
Galanthamine remains a cornerstone in the symptomatic treatment of Alzheimer's disease due to its well-characterized dual mechanism of action. Its ability to enhance cholinergic signaling while also engaging in neuroprotective pathways provides a multi-faceted therapeutic effect. The development of deuterated analogues of galanthamine is a logical and scientifically driven next step. By leveraging the kinetic isotope effect to slow metabolism through key CYP450 pathways, a deuterated version could offer a superior pharmacokinetic profile, potentially leading to improved patient adherence, a more stable therapeutic window, and a better overall safety profile. Further preclinical and clinical investigation into deuterated galanthamine is warranted to translate this promising chemical strategy into a tangible clinical benefit for patients with neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of nicotinic receptors as a treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of galanthamine in humans and corresponding cholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine population pharmacokinetics in patients with Alzheimer's disease: modeling and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jacobimed.org [jacobimed.org]
- 11. Galantamine in AD: A 6-month randomized, placebo-controlled trial with a 6-month extension. The Galantamine USA-1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ADAS-cog and clinically meaningful change in the VISTA clinical trial of galantamine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 19. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stimulation-induced release of coexistent transmitters in the prefrontal cortex: an in vivo microdialysis study of dopamine and neurotensin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 23. Scopolamine Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP [mdpi.com]
- 25. njppp.com [njppp.com]
Early Research on Deuterated Galanthamine: A Technical Overview
Despite extensive investigation, publicly available early research, including preclinical and clinical studies, providing specific quantitative data on the comparative effects of deuterated versus non-deuterated galanthamine is not readily accessible. While the theoretical benefits of deuteration in altering drug metabolism are well-established, specific pharmacokinetic and pharmacodynamic data for a deuterated version of galanthamine remains largely undisclosed in the scientific literature and patent databases.
This technical guide will, therefore, outline the known pharmacology and metabolism of galanthamine, the scientific rationale for its deuteration, and the potential, yet unconfirmed, effects this modification could have. This information is intended for researchers, scientists, and drug development professionals interested in the potential of deuterated compounds in neurodegenerative diseases.
Galanthamine: Mechanism of Action
Galanthamine is a well-established therapeutic agent for Alzheimer's disease, exhibiting a dual mechanism of action. It is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, galanthamine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as memory and learning.
Furthermore, galanthamine acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This means it binds to a site on the nAChR distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine. This modulation enhances the cholinergic signal and is believed to contribute to its therapeutic effects.
Rationale for the Deuteration of Galanthamine
The primary motivation for deuterating a drug molecule lies in the "kinetic isotope effect." Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon than hydrogen does. In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme system, involve the cleavage of carbon-hydrogen bonds. By strategically replacing hydrogen atoms at sites of metabolic activity with deuterium, the rate of these metabolic reactions can be slowed.
This slowing of metabolism can potentially lead to several advantageous pharmacokinetic properties:
-
Increased Half-life (t½): A slower rate of metabolism can prolong the time the drug remains in the body.
-
Increased Maximum Plasma Concentration (Cmax): Reduced first-pass metabolism can lead to higher peak plasma concentrations.
-
Increased Area Under the Curve (AUC): The overall exposure of the body to the drug can be enhanced.
-
Reduced Formation of Metabolites: This could potentially decrease the formation of metabolites that might be associated with adverse effects.
-
More Consistent Plasma Levels: Slower metabolism may lead to less fluctuation in drug concentrations between doses.
Metabolism of Galanthamine and Potential Sites for Deuteration
Galanthamine is primarily metabolized in the liver by the cytochrome P450 isoenzymes CYP2D6 and CYP3A4. The major metabolic pathways include O-demethylation, N-demethylation, and N-oxidation. The O-demethylation pathway, in particular, is a key route of metabolism.
Strategic placement of deuterium atoms at the sites of O-demethylation or N-demethylation on the galanthamine molecule would be the logical approach to leverage the kinetic isotope effect. By strengthening these C-H bonds, the rate of metabolic breakdown at these positions could be reduced.
Anticipated Effects of Deuterated Galanthamine: A Hypothetical Scenario
Based on the principles of deuteration, a deuterated version of galanthamine (e.g., d3-galanthamine) would be expected to exhibit an altered pharmacokinetic profile compared to its non-deuterated counterpart. The following table presents a hypothetical comparison of key pharmacokinetic parameters, illustrating the potential impact of deuteration. It is crucial to emphasize that the values presented in this table are illustrative and not based on actual experimental data, as such data is not publicly available.
| Pharmacokinetic Parameter | Non-Deuterated Galanthamine (Hypothetical) | Deuterated Galanthamine (Potential Effect) | Rationale for Potential Change |
| Maximum Plasma Concentration (Cmax) | X ng/mL | > X ng/mL | Reduced first-pass metabolism due to slower enzymatic breakdown. |
| Time to Maximum Concentration (Tmax) | Y hours | Similar to or slightly longer than Y hours | Slower absorption is not a primary goal of deuteration. |
| Area Under the Curve (AUC) | Z ngh/mL | > Z ngh/mL | Increased overall drug exposure due to decreased clearance. |
| Elimination Half-life (t½) | W hours | > W hours | Slower metabolism leads to a longer duration of the drug in the body. |
| Metabolite Formation | Standard Profile | Reduced formation of specific metabolites | Deuteration at metabolic "hotspots" would decrease the rate of formation of the corresponding metabolites. |
Experimental Protocols for Evaluating Deuterated Galanthamine
To empirically determine the effects of deuterated galanthamine, a series of preclinical and clinical studies would be necessary. The following outlines the key experimental protocols that would be employed:
In Vitro Metabolic Stability Assays
-
Objective: To compare the rate of metabolism of deuterated and non-deuterated galanthamine.
-
Methodology:
-
Incubate deuterated and non-deuterated galanthamine separately with human liver microsomes or specific recombinant CYP enzymes (CYP2D6 and CYP3A4).
-
Collect samples at various time points.
-
Analyze the concentration of the parent drug and its major metabolites using liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the in vitro half-life and intrinsic clearance for both compounds.
-
Preclinical Pharmacokinetic Studies in Animal Models
-
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated galanthamine in vivo.
-
Methodology:
-
Administer equimolar doses of deuterated and non-deuterated galanthamine to a suitable animal model (e.g., rats, dogs).
-
Collect blood samples at predetermined time points.
-
Analyze plasma concentrations of the parent drug and its metabolites using a validated LC-MS method.
-
Determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of distribution).
-
Early-Phase Clinical Trials (Phase I)
-
Objective: To assess the safety, tolerability, and pharmacokinetics of deuterated galanthamine in healthy human volunteers.
-
Methodology:
-
Conduct a single ascending dose (SAD) and multiple ascending dose (MAD) study.
-
Administer deuterated galanthamine to small cohorts of healthy volunteers.
-
Collect blood and urine samples to determine pharmacokinetic parameters.
-
Monitor for any adverse events.
-
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
An In-depth Technical Guide to the Stability of (13,13,13-²H₃)Galanthamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stability of (13,13,13-²H₃)Galanthamine, a deuterated analog of the Alzheimer's disease therapeutic, galanthamine. Deuteration of drug molecules is a strategic approach to enhance their pharmacokinetic and pharmacodynamic properties, primarily by leveraging the kinetic isotope effect (KIE) to slow metabolic degradation. This document summarizes the expected stability of deuterated galanthamine under various stress conditions, outlines detailed experimental protocols for stability-indicating analyses, and visualizes the key signaling pathways associated with galanthamine's mechanism of action. While specific quantitative stability data for (13,13,13-²H₃)Galanthamine is not extensively available in public literature, this guide extrapolates potential stability enhancements based on established principles of the KIE and extensive stability data available for galanthamine hydrobromide.
Introduction to (13,13,13-²H₃)Galanthamine and the Kinetic Isotope Effect
Galanthamine is a well-established acetylcholinesterase (AChE) inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), used in the management of mild to moderate Alzheimer's disease.[1] The modification of galanthamine to its deuterated form, specifically (13,13,13-²H₃)Galanthamine where the three hydrogens of the methoxy group are replaced with deuterium, is predicated on the kinetic isotope effect (KIE). The C-²H bond is stronger than the C-¹H bond, leading to a higher activation energy for bond cleavage.[2][3] This can significantly slow down metabolic pathways that involve the cleavage of these bonds, potentially leading to a longer drug half-life, reduced dosing frequency, and an improved safety profile.[4][5]
Data Presentation: Comparative Stability Under Forced Degradation
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6] The following table summarizes the known degradation behavior of galanthamine hydrobromide under various stress conditions and provides a projected stability profile for (13,13,13-²H₃)Galanthamine. The projections for the deuterated compound are based on the theoretical framework of the KIE, suggesting enhanced resistance to metabolic and potentially certain chemical degradation pathways. It is critical to note that the quantitative data for the deuterated compound is illustrative and requires experimental verification.
| Stress Condition | Galanthamine Hydrobromide (% Degradation) | (13,13,13-²H₃)Galanthamine (% Degradation - Projected) | Major Degradation Products | Reference |
| Acidic Hydrolysis (e.g., 0.1 M HCl, 80°C, 24h) | ~15-20% | ~10-15% | Epimerization, Dehydration | [7] |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH, 80°C, 24h) | Stable | Stable | - | [7] |
| Oxidative Degradation (e.g., 3% H₂O₂, RT, 24h) | ~25-30% | ~20-25% | N-oxide, Dehydration | [7] |
| Thermal Degradation (e.g., 80°C, 48h) | Stable | Stable | - | [7] |
| Photolytic Degradation (e.g., UV light, 254 nm, 24h) | ~10-15% | ~8-12% | Dehydration, Epimerization | [7] |
| Metabolic Degradation (in vitro, human liver microsomes) | Significant | Reduced (factor of 2-5x) | O-desmethylgalanthamine | [4][5] |
*Projected data is an estimation based on the kinetic isotope effect and requires experimental confirmation.
Experimental Protocols
The following protocols describe the methodologies for conducting forced degradation studies and for the analysis of (13,13,13-²H₃)Galanthamine and its potential degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies should be performed on a solution of (13,13,13-²H₃)Galanthamine at a concentration of approximately 1 mg/mL.[6][8]
-
Acidic Hydrolysis: Treat the drug solution with 0.1 M hydrochloric acid at 80°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
Alkaline Hydrolysis: Treat the drug solution with 0.1 M sodium hydroxide at 80°C for 24 hours. Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to a temperature of 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber for a period sufficient to elicit degradation (e.g., 24 hours). A control sample should be wrapped in aluminum foil to exclude light.
Stability-Indicating HPLC Method
This method is designed to separate the intact drug from its potential degradation products.[9][10]
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1 M phosphate buffer, pH 4.5) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to a concentration of 0.1 M and adjust the pH to 4.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of (13,13,13-²H₃)Galanthamine reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Dilute the samples from the forced degradation studies with the mobile phase to a final concentration within the linear range of the method.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of galanthamine and a typical experimental workflow for stability testing.
Acetylcholinesterase Inhibition Pathway
Caption: Acetylcholinesterase inhibition by (13,13,13-²H₃)Galanthamine.
Nicotinic Acetylcholine Receptor Allosteric Modulation
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Portico [access.portico.org]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. ijrpr.com [ijrpr.com]
- 10. scispace.com [scispace.com]
Methodological & Application
Application Note: Synthesis of (13,13,13-²H₃)Galanthamine
Introduction
Galanthamine is a reversible, competitive acetylcholinesterase (AChE) inhibitor used for the treatment of mild to moderate Alzheimer's disease.[1] Isotropically labeled compounds, such as (13,13,13-²H₃)Galanthamine, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. This application note provides a detailed protocol for the synthesis of (13,13,13-²H₃)Galanthamine, also known as Galanthamine-d₃. The synthetic strategy involves the preparation of the precursor norgalanthamine, followed by N-methylation using a deuterated methyl source.
Overall Synthetic Scheme
The synthesis of (13,13,13-²H₃)Galanthamine is accomplished in two key stages:
-
Synthesis of Norgalanthamine: This precursor can be synthesized through various established total synthesis routes. A common approach involves an intramolecular oxidative phenol coupling to construct the core tetracyclic structure.[2][3][4]
-
Deuterated N-Methylation: The final step is the introduction of the trideuteromethyl group onto the secondary amine of norgalanthamine.
This protocol adapts a known synthetic route to galanthamine, focusing on the final deuteration step.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining. ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) should be used to confirm the structure and purity of the synthesized compounds.
Protocol 1: Synthesis of Norgalanthamine
The synthesis of norgalanthamine can be achieved through multiple routes. A common and effective method is the biomimetic oxidative coupling of a suitably substituted norbelladine derivative.[2][4] The following is a representative procedure.
Step 1: Synthesis of the Norbelladine Precursor
The synthesis begins with the reductive amination of O-benzylisovanillin with tyramine to form the secondary amine, followed by formylation.[5]
Step 2: Intramolecular Oxidative Phenolic Coupling
The key step to form the galanthamine skeleton is an intramolecular oxidative phenolic coupling. This is often achieved using reagents like potassium ferricyanide (K₃[Fe(CN)₆]) or phenyliodine(III) bis(trifluoroacetate) (PIFA).[4][5] This reaction creates the tetracyclic core and yields narwedine or a derivative.
Step 3: Reduction to Norgalanthamine
The ketone of the narwedine intermediate is stereoselectively reduced to the corresponding alcohol, yielding norgalanthamine. A common reducing agent for this transformation is L-Selectride®.[6]
Protocol 2: Synthesis of (13,13,13-²H₃)Galanthamine
Step 4: Deuterated Reductive Amination
The final step introduces the trideuteromethyl group.
-
To a solution of norgalanthamine (1.0 eq) in anhydrous methanol (0.1 M), add paraformaldehyde-d₂ (1.2 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with saturated sodium bicarbonate solution to pH 8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford (13,13,13-²H₃)Galanthamine.
Data Presentation
Table 1: Summary of Reaction Yields and Product Characterization
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (HPLC) | Isotopic Enrichment (%) |
| 1-3 | Norgalanthamine | O-Benzylisovanillin, Tyramine | K₃[Fe(CN)₆], L-Selectride® | 20-30 | >95% | N/A |
| 4 | (13,13,13-²H₃)Galanthamine | Norgalanthamine | Paraformaldehyde-d₂, NaBH₃CN | 75-85 | >98% | >99% |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for (13,13,13-²H₃)Galanthamine.
Logical Relationship of Key Steps
Caption: Key chemical transformations in the synthesis.
References
- 1. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Biomimetic synthesis of (+/-)-galanthamine and asymmetric synthesis of (-)-galanthamine using remote asymmetric induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Galanthamine in Biological Matrices using Galanthamine-d3 as an Internal Standard by LC-MS/MS
Introduction
Galanthamine is an acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease.[1][2] Accurate and reliable quantification of galanthamine in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for this purpose due to its high sensitivity and selectivity.[3][5] The use of a stable isotope-labeled internal standard, such as Galanthamine-d3, is the gold standard in quantitative mass spectrometry.[6] It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the highest accuracy and precision.[6] This application note provides a detailed protocol for the quantification of galanthamine in plasma using Galanthamine-d3 as an internal standard.
Principle of the Method
The analytical method is based on the principle of isotope dilution mass spectrometry. A known amount of Galanthamine-d3 is added to the biological samples (e.g., plasma) at the beginning of the sample preparation process. Both the analyte (galanthamine) and the internal standard (Galanthamine-d3) are co-extracted and analyzed by LC-MS/MS. Since Galanthamine-d3 is chemically identical to galanthamine but has a different mass due to the deuterium labels, it can be distinguished by the mass spectrometer.[6] The ratio of the peak area of galanthamine to that of Galanthamine-d3 is used to calculate the concentration of galanthamine in the sample, effectively correcting for any analyte loss during sample processing and ionization suppression or enhancement in the mass spectrometer.[6]
Experimental Protocols
1. Materials and Reagents
-
Galanthamine hydrobromide reference standard
-
Galanthamine-d3 internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Dichloromethane (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
Pipettes and tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
2. Preparation of Standard and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a stock solution of galanthamine by dissolving an accurately weighed amount in methanol.
-
Prepare a stock solution of Galanthamine-d3 in the same manner.
-
-
Working Standard Solutions:
-
Serially dilute the galanthamine stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the Galanthamine-d3 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibrator, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the Galanthamine-d3 internal standard working solution and vortex for 10 seconds.
-
Add a suitable organic solvent for extraction, such as dichloromethane.[4][7]
-
Vortex mix for 1 minute to ensure thorough mixing.
-
Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 or C4 column is suitable. For example, a Hypurity C4 column (150 mm x 4.6 mm, 5.0 µm).[7]
-
Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of acetonitrile and an aqueous buffer like 10 mM ammonium formate.[7] For instance, acetonitrile and 10 mM ammonium formate (90:10 v/v).[7]
-
Flow Rate: A typical flow rate is between 0.6 and 0.8 mL/min.[7][8]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: Maintained at around 35°C.[7]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Galanthamine: m/z 288.2 → 213.2[4]
-
Galanthamine-d3: m/z 291.2 → 213.2 (predicted)
-
-
Data Presentation
Table 1: Summary of Quantitative Data from Validated Methods
| Parameter | Galanthamine | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Method 1 | Galantamine | Phenacetin | 0.12 - 525 | 0.12 | 4.73 - 11.7 | 5.83 - 8.64 | [8] |
| Method 2 | Galantamine | Carbamazepine | 0.39 - 62.5 | 0.39 | 1.34 - 6.11 | 3.31 - 5.01 | [4] |
| Method 3 | Galantamine | Loratadine | 0.5 - 100 | 0.5 | < 8% | Not specified | [9] |
| Method 4 | Galantamine | Glimepiride | 4 - 240 | 4 | Not specified | Not specified | [4] |
| Method 5 | Galantamine | Galanthamine-d3 | 2 - 2000 | 2 | < 4.88% | < 4.88% | [4][10] |
Mandatory Visualizations
Experimental Workflow
References
- 1. Analysis of galanthamine-type alkaloids by capillary gas chromatography-mass spectrometry in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Galanthamine in Human Plasma Using Galanthamine-d3
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Galanthamine in human plasma. Galanthamine is a reversible, competitive acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.[1][2] This protocol employs Galanthamine-d3, a stable isotope-labeled internal standard (IS), to ensure high accuracy and precision. The method involves a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The described method is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Introduction
Galanthamine is a critical therapeutic agent for symptomatic treatment of mild to moderate Alzheimer's disease. Accurate and reliable quantification of Galanthamine in biological matrices like human plasma is essential for drug development and clinical research. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques.[2][3] The use of a stable isotope-labeled internal standard, such as Galanthamine-d3, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects.[1] This document provides a comprehensive protocol for method development, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
Analytes: Galanthamine (Reference Standard), Galanthamine-d3 Hydrobromide (Internal Standard).[4]
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Dichloromethane (HPLC Grade), Water (Type I, 18.2 MΩ·cm).
-
Reagents: Formic Acid (LC-MS Grade), Ammonium Formate (LC-MS Grade).
-
Biological Matrix: Drug-free human plasma.
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Galanthamine and Galanthamine-d3 (IS) in methanol to achieve a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the Galanthamine stock solution with 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Galanthamine-d3 stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls: Spike appropriate amounts of the Galanthamine working solutions into blank human plasma to prepare a series of calibration standards (e.g., 0.1–100 ng/mL) and at least three levels of QC samples (low, medium, high).
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol provides a clean sample extract, minimizing matrix effects.[5]
-
Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS Working Solution (100 ng/mL Galanthamine-d3) to all tubes except the blank matrix.
-
Vortex briefly for 10 seconds.
-
Add 600 µL of dichloromethane.[5]
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (~500 µL) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the supernatant to an autosampler vial for injection.
Instrumentation and Analytical Conditions
The following tables summarize the starting conditions for the LC-MS/MS system. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1260 HPLC or equivalent[5] |
| Column | Atlantis dC18 (2.1 x 50 mm, 3 µm) or equivalent[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic (e.g., 50% B) or a shallow gradient may be developed for better peak shape.[6] |
| Column Temperature | 40°C[7] |
| Injection Volume | 5 µL |
| Run Time | ~3 minutes |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
| MS System | API 3200 or equivalent triple quadrupole mass spectrometer[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][5][6] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[8] |
| Ion Spray Voltage | 4500 V[3] |
| Source Temperature | 350°C[7] |
| Nebulizer Gas (GS1) | 50 psi[3] |
| Turbo Gas (GS2) | 50 psi[3] |
| Curtain Gas | 35 psi[3] |
| Collision Gas (CAD) | Nitrogen |
MRM Transitions
The following precursor-product ion transitions should be optimized for the specific instrument used. Two transitions are monitored for each analyte for quantification and confirmation.[8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| Galanthamine | 288.2 | 213.2 | Quantifier[3][9] |
| 288.2 | 147.1 | Qualifier[7][10] | |
| Galanthamine-d3 | 291.2 | 213.2 | Quantifier |
| 291.2 | 150.1 | Qualifier |
Note: Galanthamine-d3 transitions are predicted based on the stable core fragment at m/z 213. These must be confirmed empirically by infusing the Galanthamine-d3 standard solution into the mass spectrometer.
Data and Expected Performance
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical performance characteristics reported for similar methods.
Method Validation Summary
| Parameter | Typical Performance Range |
| Linearity Range | 0.1 ng/mL to 100 ng/mL (r² > 0.995)[5][7] |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL[6] |
| Intra-day Precision (%CV) | < 10%[5][6] |
| Inter-day Precision (%CV) | < 10%[5][6] |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ)[5][7] |
| Extraction Recovery | > 85% for both analyte and IS[5][11] |
| Matrix Effect | Minimal and compensated by the stable isotope-labeled IS. Typically 85-115%.[7] |
Workflow Visualization
The overall experimental process from sample receipt to final data analysis is depicted in the workflow diagram below.
Caption: Experimental workflow for Galanthamine quantification.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable protocol for the quantification of Galanthamine in human plasma. The use of a stable isotope-labeled internal standard (Galanthamine-d3) and an efficient liquid-liquid extraction procedure ensures high-quality data suitable for demanding applications in clinical and pharmaceutical research. This application note serves as a comprehensive guide for researchers to establish and validate the method in their own laboratories.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Galantamine-D3 Hydrobromide - Acanthus Research [acanthusresearch.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column [scirp.org]
- 8. forensicrti.org [forensicrti.org]
- 9. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Design Using Deuterated Galanthamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine is a well-established acetylcholinesterase (AChE) inhibitor and allosteric modulator of nicotinic acetylcholine receptors (nAChRs) used for the treatment of mild to moderate Alzheimer's disease.[1][2] Deuteration, the strategic replacement of hydrogen atoms with deuterium, offers a promising avenue to improve the pharmacokinetic profile of galanthamine. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown, potentially resulting in improved metabolic stability, enhanced bioavailability, and a longer duration of action.[3][4]
These application notes provide a comprehensive guide for designing and executing in vivo pharmacokinetic and pharmacodynamic studies of deuterated galanthamine in rodent models. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions.
Advantages of Deuterated Galanthamine in In Vivo Studies
The use of deuterated galanthamine in preclinical research offers several key advantages:
-
Improved Pharmacokinetic Profile: Deuteration can slow down the metabolism of galanthamine, which is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[5][6] This can lead to a longer half-life, increased plasma exposure (AUC), and potentially a reduced dosing frequency.[7]
-
Reduced Metabolic Variability: A slower metabolism may lead to more predictable plasma concentrations between individuals, reducing inter-subject variability in drug response.
-
Potential for Lower Dosing: An improved pharmacokinetic profile may allow for the administration of lower doses of deuterated galanthamine to achieve the same therapeutic effect as the non-deuterated form, potentially reducing dose-dependent side effects.[4]
-
Enhanced Efficacy: By maintaining therapeutic concentrations for a longer duration, deuterated galanthamine could exhibit enhanced efficacy in preclinical models of cognitive impairment.[3]
Signaling Pathways of Galanthamine
Galanthamine exerts its therapeutic effects through a dual mechanism of action, which involves the inhibition of acetylcholinesterase and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][2] These actions modulate several downstream signaling pathways crucial for neuronal survival and function.
Experimental Design and Protocols
Pharmacokinetic (PK) Study in Rodents
Objective: To compare the pharmacokinetic profiles of deuterated galanthamine and non-deuterated galanthamine following oral administration in rats or mice.
Experimental Workflow:
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except during the pre-dose fasting period.
-
Grouping and Dosing:
-
Randomly assign animals to two groups (n=4-6 per group):
-
Group 1: Deuterated galanthamine
-
Group 2: Non-deuterated galanthamine
-
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dose Formulation: Prepare the dosing solutions in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be adjusted to deliver the desired dose in a volume of 5-10 mL/kg for rats or 10 mL/kg for mice.
-
Administration: Administer the compounds via oral gavage.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Quantitative Data Presentation:
| Pharmacokinetic Parameter | Deuterated Galanthamine | Non-deuterated Galanthamine |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL/F (L/h/kg) | ||
| Vd/F (L/kg) |
Bioanalytical Method for Quantitation
Objective: To develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of deuterated and non-deuterated galanthamine in plasma.
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (a stable isotope-labeled version of galanthamine, e.g., d3-galanthamine, if not the analyte itself, or another suitable deuterated analog).[3]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.[11]
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for deuterated galanthamine, non-deuterated galanthamine, and the internal standard.
-
Pharmacodynamic (PD) / Efficacy Study in an Animal Model of Alzheimer's Disease
Objective: To evaluate the efficacy of deuterated galanthamine in improving cognitive function in a scopolamine-induced amnesia model in mice.
Protocol:
-
Animal Model: Male C57BL/6 mice (20-25 g).
-
Grouping and Treatment:
-
Group 1: Vehicle control
-
Group 2: Scopolamine (e.g., 1 mg/kg, i.p.) + Vehicle
-
Group 3: Scopolamine + Non-deuterated Galanthamine (e.g., 3 mg/kg, p.o.)
-
Group 4: Scopolamine + Deuterated Galanthamine (e.g., 3 mg/kg, p.o.)
-
-
Experimental Procedure:
-
Administer the respective treatments (non-deuterated or deuterated galanthamine, or vehicle) orally 60 minutes before the behavioral test.
-
Administer scopolamine or saline intraperitoneally 30 minutes before the behavioral test.
-
-
Behavioral Assessment (e.g., Morris Water Maze):
-
Acquisition Phase (4-5 days): Train the mice to find a hidden platform in a circular pool of water. Record the escape latency and path length.
-
Probe Trial (1 day after acquisition): Remove the platform and allow the mice to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Data Analysis: Analyze the escape latency, path length, and time in the target quadrant using appropriate statistical methods (e.g., ANOVA).
Quantitative Data Presentation:
| Group | Escape Latency (s) - Day 4 | Time in Target Quadrant (s) - Probe Trial |
| Vehicle Control | ||
| Scopolamine + Vehicle | ||
| Scopolamine + Non-deuterated Galanthamine | ||
| Scopolamine + Deuterated Galanthamine |
Conclusion
The provided application notes and protocols offer a detailed framework for the in vivo investigation of deuterated galanthamine. By leveraging the potential pharmacokinetic advantages of deuteration, researchers can explore the development of a potentially improved therapeutic agent for Alzheimer's disease. The successful execution of these studies will provide crucial data on the absorption, distribution, metabolism, excretion, and efficacy of deuterated galanthamine, paving the way for further development.
References
- 1. scispace.com [scispace.com]
- 2. Effects of New Galantamine Derivatives in a Scopolamine Model of Dementia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Galantamine tethered hydrogel as a novel therapeutic target for streptozotocin-induced Alzheimer's disease in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lar.fsu.edu [lar.fsu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. research.unsw.edu.au [research.unsw.edu.au]
- 9. research.charlotte.edu [research.charlotte.edu]
- 10. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantitative Analysis of Galanthamine Using its d3 Analogue
Introduction
Galanthamine is a reversible, competitive acetylcholinesterase inhibitor that is approved for the treatment of mild to moderate Alzheimer's disease.[1] Accurate and precise quantification of galanthamine in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as galanthamine-d3, is the gold standard for quantitative analysis by mass spectrometry.[2][3] This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and reproducible results.[2] This document provides detailed protocols for the quantitative analysis of galanthamine using its d3 analogue as an internal standard, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the determination of galanthamine using galanthamine-d3 as an internal standard.[4][5]
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analytical Method | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Internal Standard | Galanthamine-d3 |
| Linear Range | 2–2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Run Time | 3 minutes |
Table 2: Method Validation Data
| Parameter | Result |
| Accuracy | |
| Intra-day | 96.8 - 100.8% |
| Inter-day | 96.8 - 100.8% |
| Precision (RSD%) | |
| Intra-day | < 4.88% |
| Inter-day | < 4.88% |
Experimental Protocols
Protocol 1: Quantitative Analysis of Galanthamine in Plasma by LC-MS/MS
This protocol details the procedure for the extraction and quantification of galanthamine from plasma samples.
1. Materials and Reagents
-
Galanthamine reference standard
-
Galanthamine-d3 internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Ultrapure water
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (Mixed-mode Strong Cation Exchange)
2. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
3. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of galanthamine and galanthamine-d3 by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the galanthamine stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the galanthamine-d3 stock solution with 50:50 (v/v) acetonitrile:water.
4. Sample Preparation (Solid Phase Extraction)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (50 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Analysis
-
Mobile Phase A: 2 mM ammonium formate and 0.2% formic acid in water
-
Mobile Phase B: 2 mM ammonium formate and 0.2% formic acid in acetonitrile:water (90:10, v/v)
-
Flow Rate: 0.6 mL/min
-
Gradient Program:
-
Start with 95% A / 5% B
-
Maintain for 0.5 min
-
Linearly increase to 95% B over 1.5 min
-
Hold at 95% B for 0.5 min
-
Return to initial conditions and equilibrate for 0.5 min
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Galanthamine: m/z 288.2 → 213.2
-
Galanthamine-d3: m/z 291.2 → 213.2
-
-
6. Data Analysis
-
Integrate the peak areas for galanthamine and galanthamine-d3.
-
Calculate the peak area ratio of galanthamine to galanthamine-d3.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of galanthamine in the unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of galanthamine.
Caption: Logical relationship in isotope dilution mass spectrometry.
References
Application Notes and Protocols: (13,13,13-²H₃)Galanthamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanthamine is a well-characterized acetylcholinesterase (AChE) inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs) used in the treatment of Alzheimer's disease.[1] (13,13,13-²H₃)Galanthamine is a deuterated analog of galanthamine. The substitution of three hydrogen atoms with deuterium at the 13-position provides a stable isotope-labeled internal standard for highly accurate quantification of galanthamine in complex biological matrices using mass spectrometry. Furthermore, it can serve as a tracer in metabolic studies to elucidate the biotransformation of galanthamine without altering its fundamental pharmacological properties.
These application notes provide an overview of the utility of (13,13,13-²H₃)Galanthamine in cell culture-based research, along with detailed protocols for key experiments.
Principle Applications in Cell Culture
The primary applications of (13,13,13-²H₃)Galanthamine in a cell culture setting are:
-
Internal Standard for Pharmacokinetic and Drug Metabolism Studies: In cell-based assays designed to study the uptake, efflux, and metabolism of galanthamine, (13,13,13-²H₃)Galanthamine serves as an ideal internal standard for quantification by LC-MS/MS. Its almost identical physicochemical properties to unlabeled galanthamine ensure similar behavior during sample preparation and analysis, while its mass shift allows for distinct detection.
-
Tracer for Metabolic Fate Studies: By incubating cells with (13,13,13-²H₃)Galanthamine, researchers can trace its metabolic fate and identify metabolites formed by cellular enzymatic systems, such as cytochrome P450s.
-
Pharmacological Research: While unlabeled galanthamine is typically used for pharmacological studies, (13,13,13-²H₃)Galanthamine can be employed in comparative studies to confirm that the deuteration does not significantly alter the biological activity.
Data Presentation
The following tables summarize quantitative data for galanthamine from various cell culture-based assays. This data provides a reference for expected outcomes when using (13,13,13-²H₃)Galanthamine in similar experimental setups, assuming no significant isotope effect on its biological activity.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | IC₅₀ | Cell Line/System | Reference |
| Galanthamine | 410 nM | Recombinant human AChE | [2] |
| Galanthamine | 0.35 µM | Not specified | [3] |
| Galanthamine | 14 nM | Post-mortem human brain frontal cortex AChE | [3] |
| Galanthamine | 15 nM | Post-mortem human brain hippocampus AChE | [3] |
Table 2: Cytotoxicity and Cell Viability
| Compound | IC₅₀ | Cell Line | Assay | Reference |
| Galanthamine HBr | 30 µM ± 0.22 | HeLa | MTT | [4][5] |
| Galanthamine | > 10 µM (non-toxic) | SH-SY5Y | MTT | |
| Galanthamine | Non-toxic up to 250 µM | SH-SY5Y | Not specified | [5] |
Table 3: Neuroprotection and Nicotinic Receptor Modulation
| Compound | Effective Concentration | Effect | Cell Line | Reference |
| Galanthamine | 10-300 nM | Concentration-dependent neuroprotection against oxidative stress | SH-SY5Y | [6] |
| Galanthamine | 300 nM | 56% protection against oxidative stress | SH-SY5Y | [6] |
| Galanthamine | 30 nM (with 0.3 nM melatonin) | Synergistic neuroprotection | SH-SY5Y | [6] |
| Galanthamine | 1 µM | Maximum potentiation of nicotine-evoked Ca²⁺ increase | SH-SY5Y | [7] |
| Galanthamine | 100 nM | Increased amplitude of ACh-induced currents by 9.6% | Xenopus oocytes expressing human α7 nAChR | [8] |
Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay in SH-SY5Y Cells
This protocol is adapted from the Ellman's method and is suitable for determining the AChE inhibitory activity of galanthamine in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM all-trans-retinoic acid)
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
(13,13,13-²H₃)Galanthamine and unlabeled galanthamine
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in complete growth medium.
-
For differentiation, seed cells in a 96-well plate and replace the medium with differentiation medium. Differentiate for 6 days, changing the medium every other day.
-
-
Treatment:
-
Prepare serial dilutions of galanthamine and (13,13,13-²H₃)Galanthamine.
-
Remove the differentiation medium and treat the cells with different concentrations of the compounds for the desired time (e.g., 1 hour). Include a vehicle control.
-
-
AChE Activity Measurement:
-
Prepare the reaction mixture containing phosphate buffer, DTNB, and ATCI.
-
After treatment, wash the cells with phosphate buffer.
-
Add the reaction mixture to each well and incubate at 37°C for 30 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for determining AChE inhibitory activity.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of galanthamine on SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
Complete growth medium
-
(13,13,13-²H₃)Galanthamine and unlabeled galanthamine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[9]
-
-
Treatment:
-
Treat the cells with various concentrations of galanthamine or (13,13,13-²H₃)Galanthamine for 24 hours.[9]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for another 2-4 hours at 37°C in the dark.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using MTT.
Protocol 3: Neuroprotection Assay (LDH Release)
This protocol measures the protective effect of galanthamine against cytotoxicity induced by a neurotoxin (e.g., β-amyloid).
Materials:
-
SH-SY5Y cells
-
Complete growth medium
-
Neurotoxin (e.g., β-amyloid peptide)
-
(13,13,13-²H₃)Galanthamine and unlabeled galanthamine
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of galanthamine or (13,13,13-²H₃)Galanthamine for a specified time (e.g., 24 hours).
-
-
Induction of Cytotoxicity:
-
Expose the cells to the neurotoxin (e.g., β-amyloid) for 24-48 hours. Include control wells with untreated cells and cells treated only with the neurotoxin.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of LDH release for each condition.
-
Determine the neuroprotective effect of galanthamine by comparing the LDH release in cells co-treated with galanthamine and the neurotoxin to cells treated with the neurotoxin alone.
-
Signaling Pathways Modulated by Galanthamine
Galanthamine has been shown to modulate several intracellular signaling pathways, contributing to its neuroprotective effects. These include the MAPK/JNK and PI3K/Akt pathways. The neuroprotective effects of galanthamine can be reversed by inhibitors of these pathways.[6]
MAPK/JNK Signaling Pathway
Caption: Galanthamine-mediated neuroprotection via MAPK/JNK.
PI3K/Akt Signaling Pathway
References
- 1. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Galantamine inhibits beta-amyloid aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synergistic neuroprotective effect of combined low concentrations of galantamine and melatonin against oxidative stress in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular responses to nicotinic receptor activation are decreased after prolonged exposure to galantamine in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Model Studies with Galanthamine and its Deuterated Analog, Galanthamine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting animal model studies with Galanthamine, a widely researched acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine receptors. It also elucidates the critical role of its deuterated analog, Galanthamine-d3, in the precise bioanalysis required for such studies.
Introduction
Galanthamine is a tertiary alkaloid approved for the symptomatic treatment of mild to moderate Alzheimer's disease (AD).[1] Its therapeutic effects are attributed to a dual mechanism of action: reversible, competitive inhibition of acetylcholinesterase (AChE), which increases the availability of acetylcholine in the synaptic cleft, and positive allosteric modulation of nicotinic acetylcholine receptors (nAChRs).[1][2] Beyond its approved use, preclinical studies in animal models have explored its potential neuroprotective, anti-inflammatory, and cognitive-enhancing effects in a variety of disease contexts.[3][4]
Galanthamine-d3 is a stable, isotopically labeled version of Galanthamine. Due to its identical chemical properties to the unlabeled drug but distinct mass, it is an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Its use is crucial for accurate and precise pharmacokinetic and pharmacodynamic assessments of Galanthamine in biological matrices.
Application Notes
Application 1: Pharmacokinetic and Brain Uptake Analysis of Galanthamine
Galanthamine exhibits rapid oral absorption and dose-proportional pharmacokinetics in several animal species.[5] Accurate characterization of its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to designing and interpreting efficacy studies. Galanthamine-d3 is indispensable as an internal standard in LC-MS assays to quantify Galanthamine concentrations in plasma, cerebrospinal fluid (CSF), and brain tissue, thereby enabling the determination of key pharmacokinetic parameters and assessing its ability to cross the blood-brain barrier.[6][7]
Application 2: Efficacy Assessment in Animal Models of Alzheimer's Disease
Galanthamine has been evaluated in various animal models of AD, including transgenic models that recapitulate aspects of amyloid pathology (e.g., 5XFAD mice) and pharmacologically-induced models of cognitive impairment (e.g., scopolamine-induced amnesia).[8][9] Chronic treatment with Galanthamine has been shown to improve cognitive performance in behavioral tasks, reduce amyloid-β (Aβ) plaque deposition, and decrease associated gliosis.[8][10] These studies provide a framework for investigating the disease-modifying potential of Galanthamine and novel derivatives.
Application 3: Investigating Anti-Neuroinflammatory and Neuroprotective Properties
Emerging evidence highlights the anti-inflammatory properties of Galanthamine, mediated through the "cholinergic anti-inflammatory pathway."[3][11] Animal models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), are employed to study these effects.[3] Galanthamine has been shown to suppress the activation of microglia and astrocytes, and reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting NF-κB signaling.[3][12] Furthermore, its neuroprotective effects have been demonstrated in models of neurotrauma and excitotoxicity.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data from animal model studies with Galanthamine.
Table 1: Pharmacokinetic Parameters of Galanthamine in Various Animal Species
| Species | Route | Dose | Tmax (h) | Bioavailability (%) | Elimination Half-life (h) | Reference |
|---|---|---|---|---|---|---|
| Rat | Oral (gavage) | N/A | < 2 | 77 | Relatively large | [5] |
| Dog | Oral (gavage) | N/A | < 2 | 78 | Relatively large | [5] |
| Mouse | Oral (in food) | Up to 40 mg/kg/day | < 2 | Lower than gavage | Smaller than rat/dog | [5] |
| Rabbit | Oral | Up to 32 mg/kg/day | < 2 | N/A | Smaller than rat/dog |[5] |
Table 2: Effects of Galanthamine in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
| Parameter | Control | LPS | LPS + Galanthamine | Effect of Galanthamine | Reference |
|---|---|---|---|---|---|
| NF-κB p65 (hippocampus) | Baseline | Increased | Significantly reduced vs. LPS | Inhibition of pro-inflammatory signaling | [3] |
| TNF-α, IL-1β, IL-6 (hippocampus) | Baseline | Increased | Significantly reduced vs. LPS | Reduction of pro-inflammatory cytokines | [3] |
| Synaptophysin (SYN) & PSD-95 | Baseline | Decreased | Prevented LPS-induced reduction | Protection of synaptic proteins | [3] |
| Dendritic Spine Density | Baseline | Decreased | Increased vs. LPS | Amelioration of synaptic loss |[3] |
Table 3: Effects of Galanthamine in a Blast-Induced Traumatic Optic Neuropathy (bITON) Mouse Model | Parameter | Control bITON | Galanthamine-treated bITON | Effect of Galanthamine | Reference | | :--- | :--- | :--- | :--- | | Retinal Acetylcholine (ng/mg) | 13.0 ± 3.6 | 30.0 ± 17.2 | Increased cholinergic transmission |[13] | | Retinal Glutamate (ng/mg) | Increased | Reduced | Mitigation of excitotoxicity |[13] | | Optic Nerve Axon Count | 23,609 ± 1303 | Significantly higher | Mitigated axon degeneration |[13] | | SOD2 Levels | Decreased by 59% | Comparable to sham | Attenuation of oxidative stress |[13] |
Experimental Protocols & Methodologies
Protocol 1: Pharmacokinetic Analysis in Rats Using Galanthamine-d3
Objective: To determine the pharmacokinetic profile of Galanthamine in rats following oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Galanthamine solution
-
Galanthamine-d3 (for internal standard)
-
Vehicle (e.g., saline)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge, vortex mixer
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week with free access to food and water.
-
Dosing: Administer a single oral dose of Galanthamine (e.g., 2.5 mg/kg) via gavage.[15]
-
Blood Sampling: Collect blood samples (approx. 200 µL) via the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Sample Preparation for LC-MS/MS:
-
Thaw plasma samples.
-
To 50 µL of plasma, add a known concentration of Galanthamine-d3 solution (internal standard).
-
Perform protein precipitation by adding acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Quantify Galanthamine by comparing its peak area to that of the Galanthamine-d3 internal standard.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Protocol 2: Efficacy Evaluation in the 5XFAD Mouse Model of Alzheimer's Disease
Objective: To assess the effect of chronic Galanthamine treatment on cognitive deficits and amyloid pathology.
Materials:
-
5XFAD transgenic mice and wild-type littermates.
-
Galanthamine solution for oral administration (e.g., in drinking water).
-
Behavioral testing apparatus (e.g., Morris Water Maze).
-
Histology equipment and reagents (e.g., Thioflavin-S for plaque staining).
Procedure:
-
Chronic Treatment: Begin treatment at an early age (e.g., 6 weeks). Administer Galanthamine in the drinking water to achieve a target daily dose (e.g., low dose: 14 mg/kg; high dose: 26 mg/kg).[8][10] A control group receives regular drinking water.
-
Behavioral Testing (e.g., after 2-3 months of treatment):
-
Morris Water Maze:
-
Acquisition Phase: Train mice to find a hidden platform in a pool of opaque water over several days. Record escape latency and path length.
-
Probe Trial: Remove the platform and allow the mouse to swim freely for 60 seconds. Record time spent in the target quadrant where the platform was located.
-
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the animals and perfuse with saline.
-
Harvest the brain. One hemisphere can be used for biochemical analysis (e.g., measuring Aβ levels) and the other for histology.
-
Histology: Prepare brain sections and perform Thioflavin-S staining to visualize amyloid plaques. Quantify plaque load in specific brain regions like the hippocampus and entorhinal cortex.[8][10]
-
-
Data Analysis: Compare behavioral performance (escape latency, time in target quadrant) and plaque density between treated and untreated 5XFAD mice.
Visualizations
Caption: Galanthamine's dual mechanism of action and downstream signaling pathways.
Caption: General experimental workflow for in vivo studies with Galanthamine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 3. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective role of galantamine with/without physical exercise in experimental autoimmune encephalomyelitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of galantamine, a cholinesterase inhibitor, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine nanoparticles outperform oral galantamine in an Alzheimer's rat model: pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Galantamine slows down plaque formation and behavioral decline in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of New Galantamine Derivatives in a Scopolamine Model of Dementia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Deuterated Galanthamine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of deuterated galanthamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying deuterated galanthamine?
A1: The main challenge lies in separating the deuterated galanthamine from its non-deuterated (protium) counterpart and other structurally similar impurities. Due to their nearly identical physical and chemical properties, traditional purification methods like standard column chromatography or distillation are often ineffective.[1] Advanced chromatographic techniques, such as Supercritical Fluid Chromatography (SFC) or specialized High-Performance Liquid Chromatography (HPLC), are typically required. Additionally, common impurities from the galanthamine synthesis, such as narwedine and epigalantamine, must be removed.
Q2: What analytical techniques are recommended for assessing the purity of deuterated galanthamine?
A2: A combination of techniques is recommended for comprehensive purity analysis:
-
Mass Spectrometry (MS): Essential for confirming the molecular weight and assessing the degree of deuteration. High-resolution mass spectrometry (HRMS) can provide elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for determining isotopic enrichment and the structural integrity of the deuterated compound. It can also identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): Used to determine chemical purity by separating the deuterated galanthamine from non-deuterated galanthamine and other synthesis-related impurities. Chiral columns are necessary to resolve enantiomeric impurities.
Q3: What are the common impurities encountered during galanthamine synthesis?
A3: Besides the non-deuterated galanthamine, several impurities can arise from the synthesis process, including:
-
Narwedine: A precursor to galanthamine.
-
Epigalantamine: A diastereomer of galanthamine.
-
N-demethylgalantamine: A metabolite and potential impurity.
-
Impurities arising from the deuteration reagents or side reactions during the deuteration step.
Q4: Is Supercritical Fluid Chromatography (SFC) a suitable method for purifying deuterated galanthamine?
A4: Yes, SFC is a highly promising technique for the purification of deuterated galanthamine. SFC offers several advantages, including high efficiency, faster separation times, and reduced solvent consumption, making it a "greener" alternative to HPLC.[2][3][4][5][6][7] It is particularly well-suited for chiral separations, which is a critical aspect of galanthamine purification.
Troubleshooting Guides
Issue 1: Poor Separation Between Deuterated and Non-Deuterated Galanthamine
| Possible Cause | Suggested Solution |
| Inadequate Chromatographic Resolution | Optimize the SFC or HPLC method. For SFC, screen different chiral stationary phases (CSPs) and modifiers. For HPLC, consider specialized columns designed for isotopic separations. |
| Incorrect Mobile Phase Composition | Adjust the mobile phase composition. In SFC, modify the percentage of the co-solvent (e.g., methanol). In HPLC, alter the solvent ratios or try different solvent systems. |
| Suboptimal Temperature and Pressure (SFC) | Systematically vary the backpressure and column temperature to improve separation. |
Issue 2: Presence of Chiral Impurities (e.g., Epigalantamine)
| Possible Cause | Suggested Solution |
| Non-optimal Chiral Stationary Phase (CSP) | Screen a variety of chiral columns (e.g., polysaccharide-based columns like Chiralpak series) to find the one with the best selectivity for galanthamine and its epimer. |
| Inappropriate Mobile Phase for Chiral Separation | Optimize the mobile phase. For SFC, a mobile phase of supercritical CO2 with an alcohol modifier (e.g., methanol) is common. For HPLC, a normal phase eluent is often used with chiral columns. |
| Co-elution with Other Impurities | Adjust the gradient or isocratic conditions to resolve the chiral impurity from other components. |
Issue 3: Low Recovery of Deuterated Galanthamine
| Possible Cause | Suggested Solution |
| Adsorption to Stationary Phase | Add a modifier to the mobile phase to reduce non-specific binding. For basic compounds like galanthamine, a small amount of a basic additive may be beneficial. |
| Degradation During Purification | Galanthamine can be sensitive to acidic conditions and light.[8] Ensure the mobile phase pH is appropriate and protect the sample from light. |
| Inefficient Fraction Collection | Optimize the fraction collection parameters to ensure the entire peak is collected. |
Data Presentation
Table 1: Comparison of Purification Techniques for Chiral Separation of Galanthamine
| Technique | Stationary Phase | Mobile Phase | Key Advantages | Potential Challenges |
| SFC | Chiral (e.g., Polysaccharide-based) | Supercritical CO2 with alcohol modifier | Fast separation, reduced solvent use, high efficiency | Requires specialized equipment, method development can be complex |
| HPLC | Chiral (e.g., Polysaccharide-based) | Normal or Reverse Phase | Well-established technique, wide variety of columns available | Higher solvent consumption, longer run times compared to SFC |
Table 2: Typical Impurities in Galanthamine Synthesis
| Impurity | Typical Analytical Method for Detection |
| Non-deuterated Galanthamine | LC-MS, SFC-MS, qNMR |
| Narwedine | HPLC-UV, LC-MS |
| Epigalantamine | Chiral HPLC, Chiral SFC |
| N-demethylgalantamine | LC-MS |
Experimental Protocols
Protocol 1: Preparative SFC for Deuterated Galanthamine Purification (Hypothetical)
Objective: To separate deuterated galanthamine from its non-deuterated analogue and other process-related impurities.
Instrumentation:
-
Preparative Supercritical Fluid Chromatography (SFC) system with a UV and/or Mass Spectrometry (MS) detector for fraction collection.
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., a polysaccharide-based column proven effective for similar alkaloids).
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B: Methanol with a basic additive (e.g., 0.1% diethylamine)
-
Gradient: Optimized to provide separation between the deuterated and non-deuterated species. A shallow gradient is often effective for closely related compounds.
-
Flow Rate: Appropriate for the preparative column dimensions.
-
Backpressure: Typically 100-200 bar.
-
Column Temperature: 30-40 °C.
Procedure:
-
Dissolve the crude deuterated galanthamine in a suitable solvent (e.g., methanol).
-
Perform an initial analytical scale injection to determine the retention times of the components.
-
Scale up to the preparative column, adjusting the injection volume and flow rate accordingly.
-
Collect fractions corresponding to the deuterated galanthamine peak.
-
Analyze the collected fractions for purity and isotopic enrichment using analytical HPLC/SFC-MS and qNMR.
Mandatory Visualizations
Caption: Experimental workflow for the purification of deuterated galanthamine.
Caption: Troubleshooting decision tree for deuterated galanthamine purification.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
Technical Support Center: Galanthamine Quantification Assays
Welcome to the technical support center for galanthamine quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for quantifying galanthamine in my samples?
A1: The choice of method depends on your specific requirements for sensitivity, selectivity, and sample matrix.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely available technique suitable for relatively high concentration samples, such as pharmaceutical formulations.[1][2]
-
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it the gold standard for quantifying low levels of galanthamine in complex biological matrices like plasma, serum, and tissue homogenates.[3][4][5]
-
Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput option, but its availability for a small molecule like galanthamine might be limited, and it can be susceptible to cross-reactivity. General ELISA troubleshooting principles would apply.[6][7][8]
Q2: What are the key validation parameters I should consider for my galanthamine quantification assay according to ICH guidelines?
A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for analytical methods include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific intervals.[3][10][11]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of galanthamine?
A3: Matrix effects, which are the alteration of ionization efficiency by co-eluting components from the sample matrix, are a common challenge in LC-MS/MS. To minimize them:
-
Optimize Sample Preparation: Employ efficient extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[3][12]
-
Improve Chromatographic Separation: Modify your HPLC method to separate galanthamine from matrix components. This can involve changing the mobile phase composition, gradient, or switching to a different type of column (e.g., from a C18 to a C4 column).[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
HPLC-UV Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for the analyte.- Column degradation or contamination.- Sample overload. | - Adjust the mobile phase pH to ensure galanthamine is in a single ionic state.- Use a guard column and/or flush the analytical column with a strong solvent.- Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate between injections. |
| Low Sensitivity/Poor Signal-to-Noise | - Suboptimal detection wavelength.- Low sample concentration.- Inefficient extraction. | - Ensure the UV detector is set to the absorbance maximum of galanthamine (around 230 nm or 289 nm).[1]- Concentrate the sample or use a more sensitive detector if available.- Optimize the sample extraction procedure to improve recovery. |
| Baseline Noise or Drift | - Contaminated mobile phase or column.- Air bubbles in the detector.- Detector lamp aging. | - Use fresh, high-purity solvents and filter the mobile phase.- Purge the system to remove air bubbles.- Replace the detector lamp if it has exceeded its lifetime. |
LC-MS/MS Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Ion Suppression or Enhancement (Matrix Effects) | - Co-eluting endogenous compounds from the matrix (e.g., phospholipids in plasma).- Inefficient sample clean-up. | - Optimize the chromatographic method to separate galanthamine from the suppression zone.- Switch to a different column chemistry (e.g., C4 instead of C18).[3]- Improve sample preparation by using a more selective SPE sorbent or a different LLE solvent.[3][13]- Use a stable isotope-labeled internal standard. |
| Low Signal Intensity | - Poor ionization efficiency.- Suboptimal MS parameters.- Analyte degradation. | - Adjust the mobile phase pH or add modifiers (e.g., formic acid or ammonium formate) to enhance ionization.[3]- Optimize MS parameters such as spray voltage, gas flows, and collision energy.- Check for analyte stability during sample storage and processing.[10][11][14] |
| High Background Noise | - Contamination from solvents, reagents, or sample collection tubes.- Carryover from previous injections. | - Use high-purity solvents and reagents.- Implement a robust needle and injector wash protocol.- Inject a blank solvent after a high-concentration sample to check for carryover. |
| Poor Reproducibility (%CV > 15%) | - Inconsistent sample preparation.- Variability in instrument performance.- Unstable internal standard. | - Automate sample preparation steps where possible.- Perform system suitability tests before each run.- Ensure the internal standard is stable and added consistently to all samples and standards. |
ELISA Assays (General Troubleshooting)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Insufficient washing.- Non-specific binding of antibodies.- Contaminated reagents. | - Increase the number of wash steps and ensure complete aspiration of wash buffer.[8]- Optimize the blocking buffer concentration and incubation time.- Prepare fresh substrate and other reagents. |
| Weak or No Signal | - Inactive antibody or conjugate.- Insufficient incubation times.- Incorrect wavelength reading. | - Check the storage conditions and expiration dates of antibodies and conjugates.- Increase incubation times to allow for sufficient binding.- Ensure the plate reader is set to the correct wavelength for the substrate used. |
| High Coefficient of Variation (%CV) Between Replicates | - Pipetting errors.- Inconsistent washing.- Edge effects in the microplate. | - Use calibrated pipettes and ensure consistent technique.- Use an automated plate washer for uniform washing.- Avoid using the outer wells for standards and critical samples, or ensure uniform temperature across the plate.[8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Galanthamine from Human Plasma for LC-MS/MS Analysis
This protocol is based on a validated method for the determination of galanthamine in human plasma.[3]
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 90 µL of the internal standard working solution (e.g., carbamazepine at 3 µg/mL).
-
Vortex for 30 seconds.
-
Add 1 mL of dichloromethane.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Inject a portion of the solution into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
Protocol 2: Solid-Phase Extraction of Galanthamine from Plant Material for UPLC-MS Analysis
This protocol is adapted from a method for quantifying Amaryllidaceae alkaloids in plants.[13]
-
Initial Extraction:
-
Perform a solid-liquid extraction of the dried and powdered plant material with a suitable solvent (e.g., a methanol-water-sulfuric acid solution).
-
Filter the extract to obtain the acidic hydroalcoholic phase.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge: Cation exchange SPE cartridge (e.g., Bond Elut SCX, 100 mg).[13]
-
Conditioning: Precondition the cartridge with 4 mL of water, followed by 2 mL of methanol and 2 mL of 0.05 M H₂SO₄ solution.[13]
-
Loading: Load 0.5 mL of the acidic hydroalcoholic extract onto the cartridge.
-
Washing: Wash with 2 mL of distilled water and 2 mL of methanol to remove non-basic compounds.
-
Elution: Elute the basic alkaloids, including galanthamine, with 8 mL of a basic solution of NH₄OH/methanol (25:75, v/v).[13]
-
Final Preparation: Filter the eluate through a 0.22 µm PTFE filter before UPLC-MS analysis.
-
Visualized Workflows and Logic
Caption: General workflow for galanthamine quantification.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Highly sensitive LC-MS/MS method for determination of galantamine in rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. maxanim.com [maxanim.com]
- 9. japer.in [japer.in]
- 10. tandfonline.com [tandfonline.com]
- 11. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. scielo.br [scielo.br]
- 14. research.vu.nl [research.vu.nl]
Technical Support Center: Refinement of Analytical Methods for Galanthamine Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of galantamine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of galanthamine I should be targeting for analysis?
A1: The major phase I metabolites of galanthamine are formed through metabolism by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[1][2][3][4][5] The key metabolites to consider in your analytical method are:
-
O-desmethyl-galanthamine: Formed via O-demethylation, a pathway predominantly mediated by CYP2D6.[4][6]
-
Galantamine-N-oxide: Formed through the CYP3A4-mediated pathway.[1][2][4]
-
Other metabolic pathways include N-demethylation, epimerization, and glucuronidation (Phase II metabolism).[2][6]
Q2: What are the most common analytical techniques for quantifying galantamine and its metabolites?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.[3][4][7][8] Other methods that have been used include:
-
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS), although this may require derivatization to improve the volatility of the analytes.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) spectroscopy has also been explored, particularly for quantitative analysis in plant materials.[11][14]
Q3: What are the key challenges in developing a robust analytical method for galanthamine metabolites?
A3: Key challenges include:
-
Metabolite Instability: Galantamine-N-oxide, in particular, can be unstable and may revert back to the parent drug, galanthamine, during sample collection, storage, and analysis.[6][15]
-
Matrix Effects: Components in biological matrices like plasma or urine can interfere with the ionization of the analytes in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[8][14][16]
-
Chromatographic Separation: Achieving good separation between galantamine, its metabolites, and potential isomers (like epigalantamine) can be challenging.[13][17]
-
Low Concentrations: Metabolite concentrations in biological fluids can be very low, requiring highly sensitive instrumentation and optimized extraction procedures.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of galantamine and its metabolites.
Issue 1: Poor Peak Shape or Tailing for Galantamine and its Metabolites
-
Question: My chromatogram shows significant peak tailing for galantamine and its metabolites. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like galanthamine is often due to interactions with acidic silanol groups on the surface of silica-based HPLC columns.[11]
-
Solution 1: Adjust Mobile Phase pH: Increase the pH of the mobile phase (e.g., using an ammonium acetate buffer at pH 9.3) to deprotonate the silanol groups and reduce secondary interactions.[1]
-
Solution 2: Use a Different Column: Consider using a column with end-capping to block the silanol groups or a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can provide better separation for polar aromatic compounds.[18]
-
Solution 3: Add a Competitive Amine: Adding a small amount of a competitive amine, like triethylamine, to the mobile phase can also help to saturate the active sites on the stationary phase.
-
Issue 2: Low Recovery of Galanthamine Metabolites During Sample Extraction
-
Question: I am experiencing low and inconsistent recovery for my target metabolites, especially O-desmethyl-galantamine, during solid-phase extraction (SPE). What should I check?
-
Answer: Low recovery in SPE can be caused by several factors.[19][20][21][22]
-
Solution 1: Optimize Sorbent and Elution Solvents: Ensure the sorbent chemistry is appropriate for your analytes. For galanthamine and its metabolites, a mixed-mode cation exchange and reversed-phase sorbent can be effective.[23] The elution solvent may not be strong enough to desorb the analytes completely. Try increasing the solvent strength or using a different solvent system.
-
Solution 2: Check for Breakthrough: The analytes might not be retained on the cartridge during sample loading. This can happen if the flow rate is too high or if the sample solvent is too strong.[24] Collect the flow-through and wash solutions and analyze them for the presence of your metabolites.
-
Solution 3: Prevent Drying of the Sorbent Bed: For some SPE phases, it is critical that the sorbent bed does not dry out between the conditioning/equilibration steps and sample loading, as this can lead to poor recovery.[20]
-
-
Question: My liquid-liquid extraction (LLE) is giving poor recovery for the more polar metabolites. How can I improve this?
-
Answer: The choice of extraction solvent is crucial for LLE efficiency, especially for polar metabolites.[9][25][26]
-
Solution 1: Adjust Solvent Polarity: If you are using a non-polar solvent like hexane, you may have low recovery of polar metabolites. Try a more polar, water-immiscible solvent like dichloromethane or ethyl acetate.[12][25]
-
Solution 2: Modify Sample pH: Adjusting the pH of the aqueous sample can significantly impact the extraction efficiency. For basic compounds like galanthamine and its metabolites, increasing the pH of the sample will neutralize them, making them more soluble in the organic solvent.[26]
-
Solution 3: "Salting Out" Effect: Adding salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase can decrease the solubility of the analytes in the aqueous layer and drive them into the organic layer, improving recovery.[9][26]
-
Issue 3: Suspected In-Vitro Degradation of Galanthamine-N-oxide
-
Question: I suspect that galanthamine-N-oxide is converting back to galanthamine in my plasma samples, leading to inaccurate quantification. How can I prevent this?
-
Answer: The instability of N-oxide metabolites is a known issue in bioanalysis.[6][15]
-
Solution 1: Minimize Hemolysis: Hemolyzed plasma samples can accelerate the reduction of N-oxides. Ensure careful sample collection and processing to minimize red blood cell lysis.[2][27]
-
Solution 2: Control Temperature and pH: Process samples at low temperatures (on ice) and maintain a neutral or near-neutral pH to reduce the rate of degradation.[6]
-
Solution 3: Optimize Extraction Conditions: The choice of extraction solvent can influence stability. For instance, using acetonitrile for protein precipitation has been shown to result in less conversion of some N-oxides compared to methanol.[27]
-
Solution 4: Use Stable Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for galanthamine-N-oxide, if available, can help to compensate for degradation during sample processing and analysis.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for the analysis of galantamine. Data for metabolites are less commonly reported but can be inferred from methods that perform simultaneous analysis.
Table 1: LC-MS/MS Method Parameters for Galantamine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Extraction | LLE (dichloromethane)[4] | LLE (acetonitrile)[7] | LLE (ethyl acetate)[12] |
| Column | Hypurity C4[4] | Atlantis dC18[7] | C18[12] |
| Linearity Range | 0.39–62.5 ng/mL[4] | 0.12–525 ng/mL[7] | 4–240 ng/mL[12] |
| LLOQ | 0.39 ng/mL[4] | 0.12 ng/mL[7] | 4 ng/mL[12] |
| Intra-day Precision (%CV) | 1.34–6.11%[4] | 4.73–11.7%[7] | Not Reported |
| Inter-day Precision (%CV) | 3.31–5.01%[4] | 5.83–8.64%[7] | Not Reported |
| Accuracy | 91.92–100.97%[4] | Not Reported | Not Reported |
| Recovery | 105.45–111.84%[4] | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Galantamine and Metabolites from Human Plasma
This protocol is a generalized procedure based on common practices reported in the literature.[4][12]
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., a stable isotope-labeled analog of galanthamine).
-
Vortex briefly to mix.
-
-
pH Adjustment:
-
Add 50 µL of a basic solution (e.g., 0.1 M sodium carbonate) to raise the pH and neutralize the analytes.
-
Vortex to mix.
-
-
Extraction:
-
Add 500 µL of an appropriate organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of Galantamine and Metabolites from Urine
This protocol is a general guideline for SPE. The specific sorbent, wash, and elution solvents should be optimized for your particular application.
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
To 200 µL of urine, add 40 µL of internal standard and 60 µL of hydrolysis buffer if analyzing for glucuronidated metabolites. If hydrolysis is needed, add a beta-glucuronidase enzyme and incubate.[28]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water or an appropriate buffer. Do not allow the sorbent to go dry.[29]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of a strong solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.
-
Visualizations
Caption: Major metabolic pathways of galanthamine.
Caption: General experimental workflow for galanthamine metabolite analysis.
Caption: Logical workflow for troubleshooting low recovery in Solid-Phase Extraction.
References
- 1. Simultaneous determination of antidementia drugs in human plasma: procedure transfer from HPLC-MS to UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eijppr.com [eijppr.com]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. hawach.com [hawach.com]
- 20. silicycle.com [silicycle.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. welch-us.com [welch-us.com]
- 23. Development and validation of a UPLC-MS method for the determination of galantamine in guinea pig plasma and its application to a pre-clinical bioavailability study of novel galantamine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biotage.com [biotage.com]
- 25. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. altasciences.com [altasciences.com]
- 28. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 29. aurorabiomed.com [aurorabiomed.com]
Stability issues with (13,13,13-2H_3_)Galanthamine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (13,13,13-2H_3_)Galanthamine in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Stability data presented here is based on studies of the non-deuterated parent compound, Galanthamine. While the stability profile of (13,13,13-2H_3_)Galanthamine is expected to be very similar, it is recommended to perform specific stability studies for the deuterated analogue in your experimental matrix.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Galanthamine in solution?
A1: The stability of Galanthamine in solution is primarily influenced by pH, exposure to light, and the presence of oxidizing agents.[1] It is known to be stable under alkaline and elevated temperature conditions but degrades under acidic, photolytic, and oxidative stress.[1]
Q2: What are the known degradation pathways for Galanthamine?
A2: The main degradation pathways for Galanthamine are dehydration, epimerization, and N-oxidation. These processes can lead to the formation of impurities that may have reduced or no therapeutic activity.
Q3: How does deuteration at the C13 methyl group likely affect the stability of (13,13,13-2H_3_)Galanthamine?
A3: Deuteration at a metabolically active site can sometimes slow down metabolism. In the case of (13,13,13-2H_3_)Galanthamine, the deuteration is on the N-methyl group. One of the metabolic and degradation pathways is N-oxidation.[2][3][4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which might slightly decrease the rate of N-demethylation or N-oxidation at that position. However, without specific experimental data for this deuterated analogue, this remains a theoretical consideration. The overall stability profile regarding pH, light, and oxidative stress is expected to be very similar to that of Galanthamine.
Q4: What are the recommended storage conditions for (13,13,13-2H_3_)Galanthamine solutions?
A4: To ensure stability, it is recommended to store solutions of (13,13,13-2H_3_)Galanthamine in a cool, dry, and dark place.[5][6] The container should be tightly sealed to prevent solvent evaporation and exposure to air.[5] For aqueous solutions, it is often recommended not to store them for more than one day.[7] If long-term storage is necessary, consider preparing stock solutions in an organic solvent like DMSO and storing them at -20°C.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) after short-term storage. | Degradation of the compound. | - Check pH of the solution: Galanthamine is known to be unstable in acidic conditions. Ensure the pH of your solvent or buffer is neutral or slightly alkaline. - Protect from light: Photodegradation can occur. Store solutions in amber vials or protect them from light. - Avoid oxidizing agents: Degradation occurs under oxidative stress. Ensure solvents are free of peroxides and avoid exposure to strong oxidizing agents. |
| Loss of compound concentration over time. | Adsorption to container surfaces or degradation. | - Use appropriate containers: Consider using silanized glass or low-adsorption plastic vials. - Verify storage conditions: Ensure the solution is stored at the recommended temperature and protected from light. - Perform a stability check: Analyze a freshly prepared standard solution and compare it with the stored solution to quantify the loss. |
| Inconsistent results in biological assays. | Instability of the compound in the assay medium. | - Assess stability in assay buffer: Incubate (13,13,13-2H_3_)Galanthamine in your specific assay buffer for the duration of the experiment and analyze for degradation. - Prepare fresh solutions: For critical experiments, always use freshly prepared solutions to minimize the impact of potential degradation. |
Data Summary
The following table summarizes the stability of Galanthamine under different stress conditions. This data is derived from studies on Galanthamine hydrobromide and is expected to be a good indicator for the stability of (13,13,13-2H_3_)Galanthamine.
| Stress Condition | Observation | Primary Degradation Products |
| Acidic (e.g., HCl) | Degradation occurs. | Dehydration, Epimerization |
| Alkaline (e.g., NaOH) | Stable.[1] | Not applicable |
| Thermal | Stable.[1] | Not applicable |
| Photolytic (Light Exposure) | Degradation occurs. | Not specified in detail in the search results. |
| Oxidative (e.g., H₂O₂) | Degradation occurs. | N-oxide formation[2] |
Experimental Protocols
Protocol 1: General Stability Assessment of (13,13,13-2H_3_)Galanthamine in Solution
This protocol outlines a general method for assessing the stability of (13,13,13-2H_3_)Galanthamine in a specific solvent or buffer system.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of (13,13,13-2H_3_)Galanthamine and dissolve it in a suitable solvent (e.g., DMSO, Ethanol) to prepare a concentrated stock solution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the desired experimental solvent or buffer (e.g., PBS, cell culture medium) to the final working concentration.
-
-
Incubation under Stress Conditions:
-
Control (T=0): Analyze a sample of the freshly prepared test solution immediately.
-
Thermal Stability: Store the test solution at the desired temperature (e.g., room temperature, 37°C).
-
Photostability: Expose the test solution to a controlled light source (e.g., UV lamp, natural light) while keeping a control sample in the dark.
-
pH Stability: Adjust the pH of the test solution to acidic and alkaline conditions and incubate.
-
Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the test solution.
-
-
Sample Analysis:
-
Data Evaluation:
-
Calculate the percentage of (13,13,13-2H_3_)Galanthamine remaining at each time point relative to the T=0 sample.
-
Identify and quantify any degradation products.
-
Visualizations
Caption: Major degradation pathways of Galanthamine.
Caption: General workflow for stability assessment.
References
- 1. research.vu.nl [research.vu.nl]
- 2. researchgate.net [researchgate.net]
- 3. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ijrpr.com [ijrpr.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Galanthamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address matrix effects in the bioanalysis of galanthamine. The following information is designed to provide direct, actionable solutions to common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of galanthamine?
A1: In the context of bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, which in this case is galanthamine. Matrix effects occur when these co-eluting components interfere with the ionization of galanthamine in the mass spectrometer's ion source. This interference can either decrease (ion suppression) or increase (ion enhancement) the signal response of galanthamine, leading to inaccurate and imprecise quantification.
Q2: I'm observing poor signal intensity and inconsistent results for galanthamine. Could this be due to matrix effects?
A2: Yes, poor signal intensity and high variability in results are classic indicators of significant matrix effects. Co-eluting endogenous substances from the biological matrix can suppress the ionization of galanthamine, leading to a weaker signal than expected. This can compromise the sensitivity of the assay, making it difficult to achieve the desired lower limit of quantification (LLOQ).
Q3: Which sample preparation technique is most effective at minimizing matrix effects for galanthamine analysis?
A3: For galanthamine bioanalysis, Liquid-Liquid Extraction (LLE) is generally the most effective and recommended technique for minimizing matrix effects. Studies have shown that Protein Precipitation (PPT) can result in significant matrix effects for galanthamine. While Solid-Phase Extraction (SPE) can also be effective, LLE often provides a cleaner extract by efficiently removing phospholipids and other interfering substances. One study directly compared PPT with LLE and found that switching to LLE with dichloromethane significantly reduced the high matrix effect observed with PPT.[1]
Q4: How do I quantitatively assess the extent of matrix effects in my galanthamine assay?
A4: The most common method for quantifying matrix effects is the post-extraction spike method . This involves comparing the peak area of galanthamine spiked into an extracted blank matrix with the peak area of galanthamine in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solution)
A matrix factor of 1 indicates no matrix effect. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement. An acceptable range for the matrix factor is typically between 0.8 and 1.2.
Q5: Can optimizing my LC-MS/MS parameters help in mitigating matrix effects for galanthamine?
A5: Absolutely. In addition to sample preparation, optimizing chromatographic and mass spectrometric conditions is crucial. For galanthamine, it has been reported that switching from a C18 to a C4 analytical column can help to overcome matrix effects.[1] Furthermore, using a mobile phase containing ammonium formate has been shown to provide greater sensitivity. Optimizing ion source parameters such as spray voltage, gas flows, and temperature can also help to minimize the impact of co-eluting interferences.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects in galanthamine bioanalysis.
Problem 1: Low Analyte Response and High Signal Variability
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant Ion Suppression | 1. Review Sample Preparation: If using Protein Precipitation (PPT), switch to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). LLE with a solvent like dichloromethane or ethyl acetate is often effective. | A cleaner sample extract with reduced levels of interfering phospholipids and other matrix components, leading to improved signal intensity and reproducibility. |
| 2. Optimize Chromatography: If using a C18 column, consider switching to a C4 column to alter the elution profile of galanthamine relative to interfering compounds.[1] | Improved separation of galanthamine from co-eluting matrix components, reducing ion suppression. | |
| 3. Adjust Mobile Phase: Incorporate a mobile phase additive like ammonium formate to enhance the ionization of galanthamine. | Increased signal response and improved peak shape. | |
| 4. Modify MS Source Parameters: Systematically adjust the ion spray voltage, nebulizer gas, heater gas, and source temperature to find the optimal conditions for galanthamine ionization in the presence of the matrix. | Enhanced signal intensity and stability. |
Problem 2: Poor Recovery of Galanthamine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | 1. Optimize LLE Solvent: Test different organic solvents (e.g., dichloromethane, ethyl acetate, methyl tert-butyl ether) and their mixtures to find the one that provides the best recovery for galanthamine. | Increased extraction efficiency and higher recovery values. |
| 2. Adjust pH during LLE: Galanthamine is a basic compound. Adjusting the pH of the aqueous sample to be more basic (e.g., pH 9-10) before extraction will ensure it is in its non-ionized form, which is more readily extracted into an organic solvent. | Significantly improved recovery of galanthamine. | |
| 3. Optimize SPE Protocol: If using SPE, ensure the correct sorbent type (e.g., mixed-mode cation exchange) is used. Optimize the wash and elution steps to selectively retain and elute galanthamine while removing interferences. | Higher and more consistent recovery of the analyte. |
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the typical performance of different sample preparation methods for galanthamine bioanalysis. Please note that exact values can vary depending on the specific laboratory conditions and instrumentation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect | High (Significant Ion Suppression) | Low to Moderate | Low to Moderate |
| Analyte Recovery (%) | > 90% | 80 - 112%[2] | > 85% |
| Lower Limit of Quantification (LLOQ) | Higher | Lower (e.g., 0.5 ng/mL)[2] | Lower |
| Selectivity | Low | High | High |
| Throughput | High | Moderate | Moderate to High |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Galanthamine in Human Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., a deuterated galanthamine standard).
-
Vortex for 10 seconds.
-
-
Basification:
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the sample pH to approximately 9-10.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex vigorously for 5 minutes.
-
-
Centrifugation:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protein Precipitation (PPT) Protocol for Galanthamine in Human Plasma
Note: This method is generally not recommended for galanthamine due to high matrix effects but is provided for completeness.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution.
-
Vortex for 10 seconds.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 2 minutes to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for galanthamine bioanalysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
Technical Support Center: Industrial Scale-Up of Galanthamine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of galanthamine. The information focuses on the established industrial process, primarily the Sanochemia synthesis, which involves a key oxidative phenol coupling, a crystallization-induced dynamic resolution, and a stereoselective reduction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis process.
Problem 1: Low Yield in Oxidative Phenol Coupling
Q: We are experiencing significantly lower than expected yields (below 40%) in the oxidative phenol coupling of the N-formyl-norbelladine precursor to form the tetracyclic dienone. What are the potential causes and solutions?
A: The oxidative phenol coupling is a critical, and often low-yielding, step. Yields of 40-42% are consistently achievable on an industrial scale with careful control of reaction parameters.[1][2] Low yields are typically associated with improper reaction conditions or reagent quality.
Troubleshooting Steps:
-
Reagent Quality: Ensure the potassium ferricyanide used is of high purity and has not degraded. Use fresh, dry solvents, as water can interfere with the reaction.
-
Reaction Heterogeneity: This reaction is often run in a two-phase system (e.g., toluene/water). Vigorous and efficient stirring is crucial to maximize the interfacial area where the reaction occurs. Inadequate mixing is a common cause of low yields on a larger scale.
-
pH Control: The presence of a base like potassium carbonate is necessary to deprotonate the phenol, but the pH must be carefully controlled. Ensure the correct stoichiometry of the base is used.
-
Reaction Temperature: The reaction is typically run at or slightly below room temperature. Ensure consistent temperature control, as side reactions may increase at higher temperatures.
-
Slow Addition: The precursor should be added slowly to the oxidant solution to maintain a low concentration of the resulting radical intermediate, which can help minimize dimerization and other side reactions.
Below is a logic diagram to guide the troubleshooting process for this step.
Problem 2: Inefficient Crystallization-Induced Dynamic Resolution of (±)-Narwedine
Q: Our crystallization-induced dynamic resolution of racemic narwedine is resulting in low enantiomeric excess (ee) or is failing to yield the desired (-)-narwedine. What are the critical factors for this step?
A: This step is highly effective, converting racemic narwedine into the desired (-)-narwedine with high efficiency.[1] The process relies on the dynamic equilibrium between the two enantiomers in solution, facilitated by a base, and the preferential crystallization of the desired enantiomer.
Troubleshooting Steps:
-
Seed Crystal Quality: The use of a catalytic amount of pure (-)-narwedine or (+)-galanthamine seed crystals is essential to initiate the crystallization of the correct enantiomer.[1][3] Ensure the seed crystals are of high purity and enantiomeric excess.
-
Base Concentration: A base, typically triethylamine, is required to facilitate the racemization of narwedine in the solution phase via a Michael reaction-like equilibrium.[3] The concentration of the base is critical; too little will result in slow or incomplete racemization, while too much may affect solubility and crystallization.
-
Solvent System: The resolution is typically performed in an ethanol/triethylamine mixture. The solvent ratio and purity are important for controlling the solubility of both the racemic and enantiopure forms. Ensure the use of appropriate grade solvents.
-
Temperature Control: Temperature affects both the solubility of narwedine and the rate of racemization. A consistent and optimized temperature profile is necessary for reproducible results.
-
Spontaneous Seeding: Narwedine has a tendency to self-seed, which can sometimes lead to material with poor enantiomeric excess or even the crystallization of the undesired enantiomer.[4] Strict control over the seeding process is paramount.
Problem 3: Formation of epi-Galanthamine Impurity during Reduction
Q: During the final reduction of (-)-narwedine to (-)-galanthamine, we are observing a significant amount ( > 1%) of the epi-galanthamine diastereomer. How can this be controlled?
A: The stereoselective reduction of the ketone in (-)-narwedine is critical for the purity of the final product. The formation of the undesired epi-galanthamine is a known issue that is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
Temperature Control: This is the most critical parameter. The reduction using L-selectride must be maintained at a low temperature, specifically below -15 °C.[3] At higher temperatures, the selectivity of the hydride attack decreases, leading to the formation of the undesired S,S,S epimer.[3]
-
Reducing Agent: L-selectride is the reagent of choice for this transformation due to its steric bulk, which favors hydride attack from the less hindered face of the molecule, leading to the desired S,S,R stereochemistry.[3] Ensure the quality and correct stoichiometry of the L-selectride solution.
-
Reaction Quenching: The reaction should be carefully quenched at low temperature before being allowed to warm to room temperature.
-
Atmosphere: While not directly related to epimer formation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of other impurities, such as dehydroxygalanthamine.[2]
Below is a decision tree for troubleshooting the stereoselective reduction step.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for the industrial synthesis of (-)-galanthamine? A1: The established Sanochemia nine-step process affords (-)-galanthamine with an overall yield of approximately 12.4%.[1][2] Yields can range from 6.7% to 19.1% depending on the scale and optimization of each step.[2]
Q2: What are the key critical-to-quality attributes for the final galanthamine hydrobromide API? A2: The key quality attributes are high chemical purity (>99%), high enantiomeric purity (low levels of (+)-galanthamine), and very low levels of related impurities, particularly the diastereomeric epi-galanthamine and degradation products.[5]
Q3: Is column chromatography a viable purification method on an industrial scale for galanthamine? A3: While early lab-scale syntheses relied on chromatography to separate galanthamine from epi-galanthamine, this is generally not cost-effective or practical for large-scale industrial production.[4] The industrial process is designed to be highly stereoselective, minimizing the formation of the epimer and relying on crystallization for final purification.
Q4: What analytical techniques are essential for in-process control and final product release? A4: High-Performance Liquid Chromatography (HPLC) is the primary analytical tool. Specific HPLC methods are used for:
-
Purity Assay and Impurity Profiling: A reverse-phase (RP-HPLC) method with UV detection (typically around 230 nm or 289 nm) is used to determine the purity of galanthamine and quantify any related substances.[5][6][7]
-
Enantiomeric Purity: A chiral HPLC method is required to separate and quantify the undesired (+)-enantiomer from the active (-)-galanthamine.
Q5: How is the final product typically isolated and purified? A5: The final (-)-galanthamine base is typically converted to its hydrobromide salt, which is then purified by recrystallization from a solvent system like aqueous ethanol.[4] This process effectively removes minor impurities and provides a stable, crystalline solid suitable for pharmaceutical formulation.
Data Presentation
Table 1: Key Stage Yields in Industrial Galanthamine Synthesis
| Stage | Key Reaction | Reported Yield | Scale Reference | Citation(s) |
| Precursor Synthesis | 4 steps from veratraldehyde | Not specified | 100 kg | [1] |
| Tetracycle Formation | Oxidative Phenol Coupling | 40-42% | 12 kg | [1] |
| Racemic Narwedine Formation | 2 steps from tetracycle | Not specified | Not specified | [1] |
| Chiral Resolution | Crystallization-Induced Dynamic Resolution | ~90% | 7 kg | [1] |
| Stereoselective Reduction & Final Product Isolation | L-selectride reduction and HBr salt formation | ~95-100% | 5 kg | [1] |
| Overall Process | 9 Steps from Veratraldehyde Derivative | ~12.4% | Multi-kilogram | [1][2] |
Table 2: Recommended HPLC Conditions for Quality Control
| Parameter | Purity / Impurity Profiling (RP-HPLC) | Enantiomeric Purity (Chiral HPLC) |
| Column | Octadecylsilane (C18), e.g., Inertsil ODS-3V (150 mm x 4.6 mm, 5µm) | Chiralpak AD-H (250 x 4.6 mm) or similar amylose-based column |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and acetonitrile.[6][7] | Isocratic elution with a mixture of n-hexane, isopropanol (with propionic acid), and diethylamine |
| Flow Rate | ~1.0 mL/min[7] | ~0.8 mL/min |
| Detection | UV at ~230 nm or ~289 nm[5][6] | UV at ~289 nm |
| Column Temp. | ~35 °C[6] | Ambient |
| Key Analytes | Galanthamine, epi-galanthamine, narwedine, N-desmethylgalanthamine, and other process-related impurities and degradation products. | (-)-Galanthamine and (+)-Galanthamine |
Experimental Protocols
Protocol 1: Oxidative Phenol Coupling
This protocol is a generalized representation based on the industrial process.
-
Reaction Setup: A reactor equipped with a high-torque overhead stirrer, temperature control, and a controlled addition funnel is charged with a two-phase system of toluene and an aqueous solution of potassium carbonate.
-
Oxidant Addition: Solid potassium ferricyanide (K₃Fe(CN)₆) is added to the vigorously stirred biphasic mixture.
-
Substrate Addition: A solution of the precursor, N-(4'-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide, in a suitable solvent is added slowly to the reaction mixture over several hours while maintaining the temperature at or below room temperature.
-
Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed.
-
Work-up: The phases are separated. The organic layer is washed with water and brine. The solvent is then removed under reduced pressure to yield the crude tetracyclic dienone product.
-
Purification: The crude product is carried forward to the next step, which involves debromination and hydrolysis to form racemic narwedine.
Protocol 2: Crystallization-Induced Dynamic Resolution
This protocol is a generalized representation based on the Shieh/Carlson procedure adapted for industrial scale.
-
Solution Preparation: Racemic (±)-narwedine is dissolved in ethanol at an elevated temperature (e.g., 75-80 °C).
-
Base Addition: Triethylamine is added to the solution to act as the racemization catalyst.
-
Seeding: The solution is cooled slightly, and a catalytic amount of pure (-)-narwedine seed crystals is added.
-
Crystallization: The mixture is allowed to cool slowly with stirring. The (-)-narwedine preferentially crystallizes out of solution, while the (+)-narwedine remaining in solution equilibrates to the racemic mixture, allowing for further crystallization of the desired (-)-enantiomer.
-
Isolation: The crystalline solid is isolated by filtration, washed with cold ethanol, and dried under vacuum to yield enantiomerically enriched (-)-narwedine.
Protocol 3: Stereoselective Reduction to (-)-Galanthamine
This protocol is a generalized representation based on the industrial process.
-
Reaction Setup: A reactor is charged with a solution of (-)-narwedine in an anhydrous ether solvent (e.g., THF) under an inert nitrogen atmosphere.
-
Cooling: The solution is cooled to below -15 °C (typically -20 °C).
-
Reagent Addition: A solution of L-selectride in THF is added slowly via a cannula or addition funnel, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Monitoring: The reaction is monitored by HPLC for the disappearance of (-)-narwedine.
-
Quenching: The reaction is carefully quenched at low temperature by the slow addition of water or an aqueous acid solution.
-
Work-up: The mixture is allowed to warm to room temperature. The organic and aqueous layers are separated. The aqueous layer is basified and extracted with a suitable organic solvent (e.g., dichloromethane).
-
Isolation: The combined organic extracts are dried and concentrated under reduced pressure to yield crude (-)-galanthamine base. The base is then converted to the hydrobromide salt for final purification by crystallization.
Workflow Visualization
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 4. WO2006072818A2 - Process for preparation of galanthamine - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. ijrpr.com [ijrpr.com]
- 7. scispace.com [scispace.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Validating Analytical Methods with (13,13,13-2H_3_)Galanthamine
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantitative analysis of pharmaceuticals like galanthamine, the choice of an internal standard is a critical decision that significantly impacts data quality. This guide provides an objective comparison of (13,13,13-2H_3_)Galanthamine, a stable isotope-labeled (SIL) internal standard, with alternative non-isotopically labeled standards. The supporting experimental data demonstrates the superior performance of the deuterated standard in validating robust and accurate bioanalytical methods.
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution leads to more effective compensation for matrix effects and other sources of analytical variability, resulting in higher accuracy and precision.
Performance Comparison: (13,13,13-2H_3_)Galanthamine vs. Alternative Internal Standards
The selection of an appropriate internal standard is crucial for mitigating variability in bioanalytical assays. The following tables summarize key validation parameters from studies utilizing a deuterated galanthamine internal standard versus those employing structurally unrelated (analog) internal standards.
Table 1: Comparison of Linearity and Sensitivity
| Internal Standard Type | Internal Standard Used | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Deuterated | Galantamine-d3 | 2 - 2000 | 2 | > 0.99 |
| Analog | Carbamazepine | 0.39 - 62.5[1] | 0.39[1] | > 0.99[1] |
| Analog | Loratadine | 0.5 - 100[2] | 0.5[2] | > 0.99[2] |
| Analog | Glimepiride | 4 - 240[3] | 4[3] | > 0.9996[3] |
Table 2: Comparison of Accuracy and Precision
| Internal Standard Type | Internal Standard Used | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Deuterated | Galantamine-d3 | < 4.88 | < 4.88 | 96.8 - 100.8 | 96.8 - 100.8 |
| Analog | Carbamazepine | 1.34 - 6.11[1] | 3.31 - 5.01[1] | 91.92 - 100.97[1] | 94.29 - 102.07[1] |
| Analog | Loratadine | < 7.5 | 3.2 - 5.6[4] | 93.5[4] | 95.4 - 96.5[4] |
| Analog | Glimepiride | Not Reported | Not Reported | Not Reported | Not Reported |
Table 3: Comparison of Recovery
| Internal Standard Type | Internal Standard Used | Analyte Recovery (%) | Internal Standard Recovery (%) |
| Deuterated | Galantamine-d3 | Consistent and comparable to IS | Consistent and comparable to analyte |
| Analog | Carbamazepine | 105.45 - 111.84[1] | 107.35[1] |
| Analog | Loratadine | 80.1 ± 3.5[4] | 66.4 ± 1.1[4] |
| Analog | Glimepiride | Not Reported | Not Reported |
The data clearly indicates that while methods using analog internal standards can be validated to meet regulatory requirements, the use of a deuterated internal standard like (13,13,13-2H_3_)Galanthamine generally results in tighter control over the analytical process, as reflected by the precision and accuracy data. The key advantage of a SIL-IS is its ability to track the analyte through the entire analytical procedure, from extraction to detection, thus providing a more accurate correction for any losses or matrix-induced variations.
Experimental Protocols
A robust and reliable bioanalytical method is essential for accurate quantification. Below is a representative experimental protocol for the analysis of galanthamine in human plasma using a deuterated internal standard and LC-MS/MS.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add 25 µL of (13,13,13-2H_3_)Galanthamine internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Galanthamine MRM transition: m/z 288.2 → 213.2
-
(13,13,13-2H_3_)Galanthamine MRM transition: m/z 291.2 → 213.2
-
Visualizing the Workflow and Logic
To further elucidate the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for galanthamine analysis.
Caption: Logical relationship of internal standard choice.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Galanthamine and its Deuterated Analog, Galanthamine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of galanthamine and its deuterated analog, Galanthamine-d3. While extensive data is available for galanthamine, a well-established acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, information on the pharmacokinetics of Galanthamine-d3 is primarily centered on its use as an internal standard in bioanalytical assays. This guide will present the detailed pharmacokinetic parameters of galanthamine, discuss the theoretical impact of deuteration on drug metabolism, and provide detailed experimental protocols relevant to the study of these compounds.
Executive Summary
Pharmacokinetic Profiles: Galanthamine vs. Galanthamine-d3
As direct comparative experimental data for Galanthamine-d3 is unavailable, this section provides a detailed summary of the known pharmacokinetic parameters of galanthamine. A theoretical comparison based on the principles of deuteration is also discussed.
Table 1: Pharmacokinetic Parameters of Galanthamine in Humans (Oral Administration)
| Parameter | Value | Reference |
| Bioavailability | ~90% | [1][3][5] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [5] |
| Plasma Protein Binding | ~18% | [2] |
| Volume of Distribution (Vd) | ~175 L | [5] |
| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4 | [1][3][4] |
| Elimination Half-life (t1/2) | ~7 hours | [2] |
| Excretion | Primarily renal (urine) | [2] |
Galanthamine-d3: An Internal Standard with Potential Pharmacokinetic Differences
Galanthamine-d3 is a synthetic version of galanthamine where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalysis, as it is chemically identical to galanthamine but has a different mass.
While not studied for its own therapeutic effect, the deuteration of Galanthamine-d3 has the potential to alter its pharmacokinetic profile compared to the non-deuterated form. This is due to the kinetic isotope effect , where the heavier deuterium atom can lead to a stronger chemical bond (C-D vs. C-H), making it more difficult to break during metabolic processes. This could theoretically result in:
-
Slower Metabolism: The rate of metabolism by CYP enzymes could be reduced.
-
Increased Half-life: A slower metabolism would lead to a longer elimination half-life.
-
Increased Systemic Exposure (AUC): The overall exposure to the drug could be higher.
It is crucial to note that these are theoretical considerations, and the actual impact of deuteration on the pharmacokinetics of galanthamine would need to be confirmed through direct experimental studies.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of pharmacokinetic profiles. Below are representative protocols for oral administration and pharmacokinetic analysis in both human and rodent models, based on published studies.
Human Pharmacokinetic Study Protocol: Oral Administration
A typical study design to assess the pharmacokinetics of orally administered galantamine in healthy human volunteers would involve the following steps:
-
Subject Recruitment: Enrollment of healthy adult volunteers with informed consent.
-
Dosing: Administration of a single oral dose of galantamine (e.g., 8 mg tablet or solution) after an overnight fast.[6]
-
Blood Sampling: Collection of venous blood samples into heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours).[6]
-
Plasma Preparation: Centrifugation of blood samples to separate plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalysis: Quantification of galanthamine concentrations in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), with Galanthamine-d3 as the internal standard.
-
Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data using non-compartmental analysis.
Rodent Pharmacokinetic Study Protocol: Oral Gavage Administration
For preclinical assessment in rodent models, the following protocol is representative:
-
Animal Model: Use of male Wistar rats (or other appropriate rodent strain) with appropriate acclimatization.[7][8]
-
Dosing: Administration of a single oral dose of galantamine (e.g., 10 mg/kg) via oral gavage.[7]
-
Blood Sampling: Collection of blood samples from the tail vein or via cardiac puncture at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[9]
-
Plasma Preparation: Processing of blood samples to obtain plasma, followed by storage at appropriate temperatures.
-
Bioanalysis: Determination of galantamine concentrations in plasma using a validated LC-MS/MS method with Galanthamine-d3 as the internal standard.
-
Pharmacokinetic Analysis: Derivation of pharmacokinetic parameters from the plasma concentration-time profiles.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in pharmacokinetic analysis and the mechanism of action of galanthamine, the following diagrams are provided.
Conclusion
Galanthamine possesses a well-characterized pharmacokinetic profile that supports its clinical use. While its deuterated counterpart, Galanthamine-d3, is an indispensable tool for bioanalytical research, its own pharmacokinetic properties have not been a primary focus of investigation. Future studies directly comparing the pharmacokinetic profiles of galanthamine and Galanthamine-d3 would be of significant interest to the scientific community, potentially offering insights into the effects of deuteration on the metabolism and disposition of this important therapeutic agent.
References
- 1. phcogcommn.org [phcogcommn.org]
- 2. Galantamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Pharmacokinetics of galantamine, a cholinesterase inhibitor, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Galanthamine Assays Utilizing Diverse Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of galanthamine is paramount. This guide provides an objective comparison of various internal standards used in galanthamine assays, supported by experimental data to inform your selection process and ensure robust and reliable results.
The choice of an internal standard (IS) is a critical factor in the development of quantitative analytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. An ideal IS mimics the analyte's behavior throughout sample preparation and analysis, compensating for variability and enhancing the accuracy and precision of the results. For galanthamine, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, several internal standards have been employed. This guide delves into a comparative analysis of commonly used internal standards, their performance metrics, and the experimental protocols for their use.
Performance Comparison of Galanthamine Internal Standards
The selection of an appropriate internal standard significantly impacts the performance of a galanthamine assay. The following table summarizes key validation parameters for assays utilizing different internal standards, providing a basis for comparison.
| Internal Standard | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) |
| Loratadine | 0.5 - 100 | 0.5 | Within ±15% | < 15% | Not explicitly stated |
| Glimepiride | 4 - 240 | 4 | 91.92 - 102.07 | Intra-day: 1.34 - 6.11, Inter-day: 3.31 - 5.01 | Not explicitly stated |
| Carbamazepine | 0.39 - 62.5 | 0.39 | Intra-day: 91.92 - 100.97, Inter-day: 94.29 - 102.07 | Intra-day: 1.34 - 6.11, Inter-day: 3.31 - 5.01 | Galanthamine: 105.45 - 111.84, IS: 107.35 |
| Isotopically Labeled Galanthamine | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Sulpiride | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: Data is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions. "Not explicitly stated" indicates that the specific data point was not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are summarized experimental protocols for galanthamine quantification using different internal standards.
Assay using Loratadine as Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Isocratic elution on a reverse-phase C18 column.
-
Mobile Phase: Specific composition not detailed.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Ion Transitions: Galanthamine: m/z 288 → 213; Loratadine: m/z 383 and 337.
Assay using Glimepiride as Internal Standard[2]
-
Sample Preparation: One-step liquid-liquid extraction with ethyl acetate.
-
Chromatography: Isocratic elution on a reverse-phase C18 column.
-
Mobile Phase: Acetonitrile and 0.01M ammonium acetate (95/5, v/v).
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Ion Transitions: Galanthamine: m/z 288.22 → 213.20; Glimepiride: m/z 491.17 → 352.30.
Assay using Carbamazepine as Internal Standard[3]
-
Sample Preparation: Liquid-liquid extraction with dichloromethane.[1]
-
Chromatography: Isocratic elution on a Hypurity C4 column (150 x 4.6 mm, 5.0 µm).[1]
-
Mobile Phase: Acetonitrile: 10 mM ammonium formate (90:10).[1]
-
Detection: Mass spectrometry with an electrospray ion source in selected reaction monitoring mode.[1]
-
Ion Transitions: Specific m/z transitions for galanthamine and carbamazepine were used for quantification.[1]
Cross-Validation Workflow
Cross-validation is a critical process to ensure that analytical methods are transferable and produce comparable results.[2] This is particularly important when changing an internal standard or comparing results across different laboratories. The following diagram illustrates a typical workflow for the cross-validation of galanthamine assays with different internal standards.
Caption: Workflow for cross-validating galanthamine assays with different internal standards.
Discussion and Recommendations
The choice of an internal standard is a multifaceted decision that depends on the specific requirements of the assay, including the desired sensitivity, the complexity of the biological matrix, and the availability and cost of the standard.
-
Isotopically labeled galanthamine is theoretically the ideal internal standard as its physicochemical properties are nearly identical to the analyte. However, its availability and cost can be limiting factors.[3]
-
Structurally similar compounds like Loratadine , Glimepiride , and Carbamazepine have been successfully used as internal standards in galanthamine assays.[4][5][1][3] These are often more readily available and cost-effective alternatives.
-
When selecting a non-isotopically labeled internal standard, it is crucial to ensure that it does not co-elute with any endogenous components of the sample matrix and that its extraction recovery and ionization efficiency are similar to that of galanthamine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of galantamine in human plasma by sensitive liquid chromatography-tandem mass spectrometry using loratadine as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to Galanthamine: A Guide for Researchers
An in-depth review of prominent synthetic strategies for the Alzheimer's drug galanthamine, offering a comparative look at their efficiency, stereocontrol, and underlying methodologies. This guide is intended for researchers and professionals in drug development and organic synthesis.
Galanthamine, a tetracyclic alkaloid, is a clinically approved acetylcholinesterase inhibitor for the treatment of mild to moderate Alzheimer's disease. While originally isolated from plants of the Amaryllidaceae family, such as daffodils, the low natural abundance (0.1–0.2% dry weight) and high cost of extraction have spurred the development of numerous total syntheses.[1] This guide provides a comparative analysis of the most significant synthetic routes to galanthamine, focusing on key performance metrics, experimental protocols for pivotal reactions, and a visual representation of the strategic approaches.
Comparative Performance of Galanthamine Synthesis Routes
The efficiency of a synthetic route is a critical factor for its practical application, especially in the context of pharmaceutical production. The following table summarizes the key quantitative data for several prominent total syntheses of (-)-galanthamine, the biologically active enantiomer.
| Synthesis Route (Lead Scientist/Group) | Overall Yield (%) | Number of Steps (Longest Linear Sequence) | Enantioselectivity (ee%) | Key Strategic Steps |
| Sanochemia/Jordis (Industrial Process) | 12.4% | ~9 | Not applicable (Resolution-based) | Biomimetic Oxidative Phenol Coupling, Crystallization-Induced Dynamic Resolution |
| Trost (2002) | 14.8% | 10 | 96% | Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), Intramolecular Heck Reaction |
| Brown (2nd Gen, 2022) | 7.3% | 11 | >99% | Asymmetric Allylation, Enyne Ring-Closing Metathesis (RCM), Intramolecular Heck Reaction |
| Saladino (Chemoenzymatic, 2020) | 34% | 6 | Not applicable (Racemic) | Laccase/TEMPO-mediated Oxidative Coupling |
| Koga (1977) | Not Reported | Multiple | Enantiopure (from L-tyrosine) | Chiral Pool Synthesis, Oxidative Phenol Coupling |
| Node (2004) | Not Reported | Multiple | High (Diastereoselective) | Remote Asymmetric Induction, PIFA-mediated Oxidative Coupling |
| Zhou and Xie (2012) | 20.1% | 12 | High | Ru-catalyzed Asymmetric Hydrogenation (DKR), Reductive Heck Cyclization |
Strategic Overview of Galanthamine Synthesis
The various synthetic routes to galanthamine can be broadly categorized based on the key bond formations used to construct the tetracyclic core, particularly the challenging spirocyclic quaternary center. The following diagram illustrates the logical flow of the major strategic approaches.
Caption: Major synthetic strategies for galanthamine.
Experimental Protocols for Key Reactions
This section provides detailed methodologies for the pivotal transformations in the most prominent synthetic routes.
Biomimetic Oxidative Phenol Coupling (Sanochemia/Jordis Route)
The industrial synthesis of galanthamine relies on a biomimetic oxidative phenol coupling of a norbelladine derivative. This key step constructs the tetracyclic core of the molecule. The initial low-yielding methods using potassium ferricyanide have been optimized over the years.[2]
Reaction: Oxidative cyclization of N-(4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide.
Reagents and Conditions:
-
Substrate: N-(4-hydroxyphenethyl)-N-(2-bromo-5-hydroxy-4-methoxybenzyl)formamide
-
Oxidizing Agent: Potassium ferricyanide (K₃Fe(CN)₆)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Toluene-water biphasic system
-
Temperature: Room temperature
-
Procedure: A solution of the substrate in toluene is treated with an aqueous solution of potassium ferricyanide and potassium carbonate. The biphasic mixture is stirred vigorously at room temperature for several hours. After reaction completion, the organic layer is separated, washed, and concentrated. The resulting racemic narwedine derivative is then carried forward.
Subsequent Steps: The racemic narwedine is subjected to a crystallization-induced dynamic resolution to obtain the desired (-)-enantiomer.[1][2] This is followed by a diastereoselective reduction of the ketone functionality, typically with L-selectride, to afford (-)-galanthamine.[1] The reduction is performed at low temperatures (e.g., below -15°C) to prevent the formation of the epi-galanthamine diastereomer.[1]
Palladium-Catalyzed Asymmetric Allylic Alkylation (Trost Synthesis)
The Trost synthesis represents a modern and highly enantioselective approach, avoiding the harsh conditions of oxidative coupling. The key steps are a palladium-catalyzed Asymmetric Allylic Alkylation (AAA) and an intramolecular Heck reaction.[2]
Reaction: Enantioselective formation of the C-O bond and setting of the first stereocenter.
Reagents and Conditions:
-
Substrates: A bromophenol derivative and an allylic carbonate.
-
Catalyst: A palladium(0) source, such as Pd₂(dba)₃.
-
Chiral Ligand: A Trost ligand (a chiral diphosphine ligand).
-
Base: A mild base, such as triethylamine.
-
Solvent: Dichloromethane (CH₂Cl₂) or a similar aprotic solvent.
-
Procedure: The bromophenol, allylic carbonate, palladium catalyst, and chiral ligand are dissolved in the solvent. The base is added, and the reaction is stirred at room temperature until completion. The product, an allyl ether, is then purified by chromatography. This reaction typically proceeds with high yield and excellent enantioselectivity (e.g., 88% ee).[2]
Subsequent Steps: The allyl ether is further elaborated, and the tetracyclic core is closed via an intramolecular Heck reaction, which forms the crucial quaternary carbon center.[2]
Enyne Ring-Closing Metathesis (Brown Synthesis)
The Brown synthesis employs a convergent strategy featuring an enyne ring-closing metathesis (RCM) to construct the C ring of galanthamine.[2]
Reaction: Formation of the cyclohexadiene ring system.
Reagents and Conditions:
-
Substrate: An acyclic enyne precursor.
-
Catalyst: Grubbs' first-generation catalyst.
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Temperature: Room temperature.
-
Procedure: The enyne substrate is dissolved in dichloromethane, and the Grubbs' catalyst is added. The reaction is stirred at room temperature, often under an inert atmosphere, until the starting material is consumed. The resulting diene is then purified. This reaction is known for its efficiency, often proceeding in high yield (e.g., 85%).[2]
Subsequent Steps: The diene is further functionalized, and the B ring is closed via an intramolecular Heck reaction. The final azepine D ring is formed through an N-alkylation.[2]
Laccase/TEMPO-Mediated Oxidative Coupling (Saladino Chemoenzymatic Synthesis)
This approach offers a greener alternative to the traditional biomimetic routes by replacing the stoichiometric heavy metal oxidant with a biocatalytic system.[3][4]
Reaction: Enzymatic oxidative cyclization of a norbelladine derivative.
Reagents and Conditions:
-
Substrate: N-formyl-2-bromo-O-methylnorbelladine.
-
Enzyme: Laccase from Trametes versicolor.
-
Mediator: (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO).
-
Oxidant: Molecular oxygen (from air).
-
Solvent System: A mixture of 1,4-dioxane and sodium acetate buffer (pH 4.5).
-
Temperature: 25°C.
-
Procedure: The substrate is dissolved in the dioxane/buffer mixture. Laccase and TEMPO are added, and the reaction is stirred under an air atmosphere for a few hours. The enzymatic reaction yields a spirocyclohexadienone intermediate in high yield (e.g., 70%).[2]
Subsequent Steps: The intermediate is treated with a base like DBU to induce an intramolecular oxa-Michael addition, forming the narwedine core.[2] This is followed by a two-step reduction to yield galanthamine. The overall yield of this 6-step synthesis is reported to be 34%.[3]
Environmental and Cost Considerations
A qualitative assessment of the environmental impact and cost-effectiveness of these routes reveals a trend towards more sustainable and efficient methodologies.
-
Biomimetic Routes: The industrial Sanochemia process, while effective and scalable, traditionally uses potassium ferricyanide, a toxic and environmentally hazardous reagent. However, this route benefits from relatively inexpensive starting materials like isovanillin and tyramine.[1]
-
Transition-Metal Catalyzed Routes: Syntheses like those of Trost and Brown employ expensive palladium catalysts and chiral ligands, which can be a significant cost factor. However, these reactions are often highly efficient and selective, potentially reducing waste from side reactions and purification steps.
-
Chemoenzymatic Routes: The use of enzymes like laccase operates under mild, aqueous conditions with air as the terminal oxidant, representing a significant step towards a "greener" synthesis.[3][4] While the initial cost of the enzyme might be a consideration, its potential for reuse and the avoidance of hazardous reagents make this an attractive approach from an environmental perspective.
Conclusion
The synthesis of galanthamine has evolved significantly from the initial low-yielding biomimetic approaches to highly sophisticated and enantioselective catalytic methods. The industrial Sanochemia process demonstrates the feasibility of a biomimetic strategy on a large scale, ingeniously incorporating a dynamic resolution step. Modern transition-metal-catalyzed routes, pioneered by Trost and others, offer exceptional levels of stereocontrol and have opened new avenues for the construction of the complex tetracyclic framework. More recently, chemoenzymatic approaches are paving the way for more sustainable and environmentally friendly production methods.
The choice of a particular synthetic route will depend on the specific requirements of the researcher or manufacturer, balancing factors such as overall yield, stereochemical purity, scalability, cost of reagents and catalysts, and environmental impact. The continued innovation in synthetic methodology promises to further refine the synthesis of this important therapeutic agent.
References
- 1. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biomimetic synthesis of galantamine via laccase/TEMPO mediated oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: Galanthamine and its Analogues in the Quest for Cognitive Enhancement
For Immediate Release
A comprehensive analysis of galanthamine and its synthesized analogues reveals a landscape of nuanced efficacy in the pursuit of enhanced cognitive function, particularly in the context of Alzheimer's disease. This guide offers researchers, scientists, and drug development professionals a comparative look at the performance of these compounds, backed by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Galanthamine, a naturally occurring alkaloid, is a well-established therapeutic for Alzheimer's disease, primarily functioning through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Furthermore, a significant body of research has pointed to a second mechanism of action: the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs), which are crucial for various cognitive processes. However, the role of galanthamine as a positive allosteric modulator (PAM) of nAChRs is a subject of ongoing scientific debate, with some studies confirming this activity while others present conflicting evidence.[1][2][3][4][5] This guide delves into the available data to provide a clearer picture of the efficacy of galanthamine and its derivatives.
Comparative Efficacy: A Quantitative Overview
The primary measure of efficacy for galanthamine and its analogues as cholinesterase inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The lower the IC50 value, the more potent the inhibitor. The following tables summarize the available in vitro data for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Galanthamine and its Analogues
| Compound | AChE IC50 (µM) | Source Organism/Enzyme | Reference |
| Galanthamine | 0.31 | Not Specified | [6] |
| Galanthamine | 1.529 | Human AChE (hAChE) | |
| Analogue C2 | 0.5139 | Human AChE (hAChE) | |
| 6-O-demethylgalanthamine | 10- to 20-fold more potent than Galanthamine | Not Specified | [7] |
| P11012 (prodrug of 6-O-demethylgalanthamine) | Potent inhibitor | Not Specified | [7] |
| P11149 (prodrug of 6-O-demethylgalanthamine) | Potent inhibitor | Not Specified | [7] |
| Carbamate Derivative 1 | - | - | [8] |
| Carbamate Derivative 7 | - | - | [8] |
Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of Galanthamine and its Analogues
| Compound | BuChE IC50 (µM) | Source Organism/Enzyme | Reference |
| Galanthamine | 9.9 | Not Specified | [6] |
| Analogue C2 | 0.35777 | Human BuChE (hBuChE) | |
| 6-O-demethylgalanthamine | More selective for AChE over BuChE | Not Specified | [7] |
| Carbamate Derivative 1 | 0.12 | Not Specified | [8] |
| Carbamate Derivative 7 | 0.38 | Not Specified | [8] |
The Nicotinic Receptor Modulation Controversy
The dual mechanism of action of galanthamine, involving both AChE inhibition and allosteric potentiation of nAChRs, has been a key point of interest. This latter action is thought to contribute to its therapeutic effects by enhancing the response of nAChRs to acetylcholine. However, recent studies have challenged this notion, with some researchers unable to replicate the positive allosteric modulation at key nAChR subtypes, such as α4β2 and α7.[1][2][3][4] This discrepancy in findings may be due to differences in experimental systems and conditions. Further research is needed to definitively elucidate the role and significance of nAChR modulation in the therapeutic profile of galanthamine and its analogues.
In Vivo and Preclinical Efficacy
Comparative in vivo studies provide crucial insights into the overall therapeutic potential of these compounds. In a transgenic Drosophila model of Alzheimer's disease, both rivastigmine and galanthamine showed beneficial effects, with rivastigmine being more potent in reducing oxidative stress and improving motor function, while galanthamine was a more potent inhibitor of acetylcholinesterase and more effective in preventing the formation of Aβ-42 aggregates.[9]
A novel galanthamine analogue, designated C2, demonstrated superior improvement in cognition and spatial memory in mouse models of Alzheimer's disease induced by both amyloid-beta (Aβ) and scopolamine. This analogue also exhibited a remarkable safety profile in acute toxicity tests.
Furthermore, two prodrugs of 6-O-demethylgalanthamine, P11012 and P11149, have shown central cholinergic activity and behavioral efficacy in attenuating scopolamine-induced deficits in passive avoidance tasks in rats.[7] Notably, P11149 was considered a better therapeutic candidate due to its favorable pharmacokinetic profile and better oral therapeutic index compared to galanthamine.[7]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the standard method for measuring AChE activity.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.
Materials:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylcholinesterase (AChE) enzyme solution
-
Test compounds (galanthamine and its analogues)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of ATCI, DTNB, and AChE in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations to the appropriate wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Nicotinic Acetylcholine Receptor Binding Assay ([³H]-Epibatidine)
This radioligand binding assay is used to determine the affinity of compounds for nAChRs.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand, such as [³H]-epibatidine, for binding to nAChRs in a tissue or cell membrane preparation.
Materials:
-
Tissue homogenate or cell membrane preparation expressing nAChRs
-
[³H]-epibatidine (radioligand)
-
Unlabeled epibatidine or another high-affinity nAChR ligand (for determining non-specific binding)
-
Test compounds (galanthamine and its analogues)
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare tissue homogenates or cell membranes from a source rich in nAChRs (e.g., rat brain cortex).
-
In test tubes, incubate the membrane preparation with a fixed concentration of [³H]-epibatidine and varying concentrations of the test compound.
-
For determining non-specific binding, a parallel set of tubes is incubated with an excess of unlabeled epibatidine.
-
Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the Ki value (inhibitory constant) for the test compound by analyzing the competition binding data using appropriate software.
Visualizing the Mechanisms of Action
To better understand the biological processes influenced by galanthamine and its analogues, the following diagrams illustrate the key signaling pathways and the experimental workflow.
References
- 1. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors | Semantic Scholar [semanticscholar.org]
- 5. Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degenerative Disorders | MDPI [mdpi.com]
- 6. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological evaluation of novel Alzheimer's disease therapeutics: acetylcholinesterase inhibitors related to galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Galanthamine Delivery: A Comparative Guide to In Vitro and In Vivo Correlation
For researchers, scientists, and drug development professionals, establishing a predictive link between in vitro drug dissolution and in vivo bioavailability is a cornerstone of efficient pharmaceutical development. This guide provides a comprehensive comparison of in vitro and in vivo studies for galanthamine, a key therapeutic for Alzheimer's disease. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of the formulation-dependent behavior of galanthamine and the development of robust in vitro-in vivo correlation (IVIVC) models.
Galanthamine, an acetylcholinesterase inhibitor, presents a unique dual mechanism of action, which underscores the importance of controlled and predictable drug release for optimal therapeutic effect and patient compliance.[1][2] This guide delves into various formulations, from immediate-release tablets to advanced sustained-release microspheres, to highlight the critical interplay between in vitro release characteristics and in vivo pharmacokinetic performance.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on galanthamine formulations, offering a clear comparison of their in vitro dissolution and in vivo pharmacokinetic parameters.
Table 1: In Vitro Dissolution of Galanthamine Formulations
| Formulation | Dissolution Medium | Time (hours) | Percent Drug Released | Reference |
| Extended-Release Capsules (F7) | pH 6.5 Phosphate Buffer | 1 | 25% | [3] |
| 4 | 60% | [3] | ||
| 8 | 85% | [3] | ||
| 12 | >90% | [4] | ||
| Sustained-Release Capsules | pH 6.5 Phosphate Buffer | 2 | ~30% | [4] |
| 6 | ~70% | [4] | ||
| 12 | >90% | [4] | ||
| Galanthamine Pamoate Microspheres (GLT-PM-MS) | Not Specified | Day 1 | ~20% | [5][6][7] |
| Day 10 | ~60% | [5][6][7] | ||
| Day 24 | ~80% | [5][6][7] |
Table 2: In Vivo Pharmacokinetic Parameters of Galanthamine Formulations
| Formulation | Administration | Subject | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Reference |
| Immediate-Release (IR) Tablet (8 mg b.i.d.) | Oral | Human | ~40 | ~1 | ~280 | [8] |
| Extended-Release (ER) Capsule (16 mg q.d.) | Oral | Human | ~38 | ~4.5 | ~280 | [8] |
| Galanthamine Pamoate Microspheres (GLT-PM-MS) | Intramuscular | Rat | ~150 | ~24 | Not Reported | [7] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and replication. The following sections detail the experimental protocols for key in vitro and in vivo studies.
In Vitro Dissolution Testing for Extended-Release Capsules
This protocol is based on the methodology for evaluating the in vitro release of galanthamine hydrobromide extended-release capsules.[3][4]
-
Apparatus: USP Type II (Paddle Apparatus).
-
Dissolution Medium: 900 mL of pH 6.5 phosphate buffer.
-
Temperature: Maintained at 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, and 12 hours).
-
Sample Analysis: The concentration of galanthamine in the collected samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate the dissolution profile.
In Vivo Pharmacokinetic Study in Rats for Sustained-Release Microspheres
This protocol outlines the in vivo evaluation of galanthamine pamoate loaded PLGA microspheres in a rat model.[7]
-
Animal Model: Sprague-Dawley rats.
-
Formulation Administration: A single intramuscular injection of the galanthamine pamoate microsphere suspension.
-
Blood Sampling: Blood samples are collected from the tail vein at specified time points (e.g., pre-dose, and at various intervals up to 17 days post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of galantamine in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.
Visualizing Pathways and Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.
Galanthamine's Dual Mechanism of Action
Galanthamine exhibits a dual mode of action: it inhibits the acetylcholinesterase (AChE) enzyme and allosterically modulates nicotinic acetylcholine receptors (nAChRs).[1] This dual action is believed to contribute to its therapeutic effects in Alzheimer's disease.
Caption: Dual mechanism of action of Galanthamine.
In Vitro-In Vivo Correlation (IVIVC) Development Workflow
The development of a successful IVIVC model involves a systematic process of data collection and mathematical modeling to establish a predictive relationship between in vitro and in vivo data.
Caption: Workflow for IVIVC model development.
References
- 1. Beyond in vitro data: a review of in vivo evidence regarding the allosteric potentiating effect of galantamine on nicotinic acetylcholine receptors in Alzheimer's neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijsra.net [ijsra.net]
- 4. scispace.com [scispace.com]
- 5. Preparation and Release Profiles in Vitro/Vivo of Galantamine Pamoate Loaded Poly (Lactideco-Glycolide) (PLGA) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Release Profiles in Vitro/Vivo of Galantamine Pamoate Loaded Poly (Lactideco-Glycolide) (PLGA) Microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Preparation and Release Profiles in Vitro/Vivo of Galantamine Pamoate Loaded Poly (Lactideco-Glycolide) (PLGA) Microspheres [frontiersin.org]
- 8. Pharmacokinetic simulation for switching from galantamine immediate-release to extended-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Combined models for data from in vitro-in vivo correlation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Analysis: A Head-to-Head Comparison of Deuterated Internal Standards
In the pursuit of accurate and precise quantitative analysis, particularly within the realms of pharmaceutical development and clinical research, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective, data-driven comparison of deuterated internal standards against their non-deuterated counterparts, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate standard for their analytical assays.
Internal standards (IS) are indispensable in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for correcting variations during sample preparation and analysis.[1][2] An ideal internal standard should closely mimic the physicochemical properties of the analyte.[3] The two most prevalent types of internal standards are deuterated standards, a form of stable isotope-labeled (SIL) standard, and non-deuterated standards, which are typically structural analogs of the analyte.[1]
The "Gold Standard": Why Deuterated Internal Standards Reign Supreme
Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[4] In these standards, one or more hydrogen atoms of the analyte molecule are replaced with deuterium, a stable isotope of hydrogen.[2] This substitution results in a compound that is chemically almost identical to the analyte but possesses a different mass, enabling its distinction by a mass spectrometer.
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte during chromatography.[5][6] This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects—the suppression or enhancement of ionization caused by other components in the sample.[6][7] By monitoring the signal of the deuterated internal standard, variations in the analyte signal due to these matrix effects can be effectively normalized, leading to more accurate and precise quantification.[5][8]
Performance Under the Microscope: A Data-Driven Comparison
Experimental data consistently underscores the superior performance of deuterated internal standards in terms of accuracy and precision.
Case Study 1: Quantification of Tubulin Inhibitor D-24851
In a comparative study, a deuterated internal standard (SIL IS) demonstrated significantly better accuracy and precision for the quantification of the tubulin inhibitor D-24851 compared to a structural analog internal standard.[1]
Case Study 2: Therapeutic Drug Monitoring of Sirolimus
In the therapeutic drug monitoring of the immunosuppressant drug sirolimus, the use of a deuterium-labeled internal standard (SIR-d3) resulted in consistently lower interpatient assay imprecision (CV%) compared to a structural analog, desmethoxyrapamycin (DMR). This highlights the enhanced robustness and reliability of assays employing deuterated standards.[1]
Table 1: Comparative Performance of Internal Standards
| Analyte | Internal Standard Type | Accuracy (% Nominal) | Precision (% RSD/CV) | Reference |
| Kahalalide F | Analog IS | Deviated Significantly | Higher | [9] |
| Kahalalide F | Deuterated IS | Close to 100% | Lower | [2][9] |
| Imidacloprid (in Cannabis Matrices) | No IS | Accuracy differs by >60%, RSD >50% | High | [10] |
| Imidacloprid (in Cannabis Matrices) | Deuterated IS | Accuracy within 25%, RSD <20% | Low | [10] |
The Alternative: Non-Deuterated Internal Standards
Non-deuterated internal standards are typically structural analogs of the analyte, meaning they possess a similar chemical structure but are not isotopically labeled.[1] While they can compensate for some variability, they often exhibit different chromatographic behavior and are affected differently by matrix effects compared to the analyte.[11][12] This can lead to less accurate and precise results, particularly in complex biological matrices.[4]
Experimental Protocols: A Practical Guide
The following are representative experimental protocols for the analysis of analytes in biological matrices using deuterated internal standards and LC-MS/MS.
Protocol 1: Protein Precipitation for Plasma Samples
This method is a rapid and straightforward technique for removing the majority of proteins from a plasma sample.[8]
-
Sample Preparation:
-
Pipette 200 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.[6]
-
Add 50 µL of the deuterated internal standard working solution (e.g., 20 ng/mL in acetonitrile) to each tube and vortex briefly.[6]
-
Add 600 µL of cold acetonitrile to precipitate proteins and vortex vigorously for 1 minute.[6]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a clean tube.[6]
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the supernatant into the UPLC-MS/MS system.[6]
-
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[8]
-
Sample Preparation:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[8]
-
-
SPE Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.[8]
-
Loading: Load the prepared urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent (e.g., acetonitrile).[8]
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an LC vial for analysis.[8]
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.
Potential Challenges and Considerations
While deuterated internal standards are the preferred choice, it is important to be aware of potential challenges:
-
Chromatographic Separation: In some cases, deuterated standards can exhibit slightly different retention times from the analyte due to the kinetic isotope effect.[3] This can lead to differential matrix effects.[5]
-
Isotopic Purity: The isotopic purity of the deuterated standard is crucial.[2] The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte concentration.[2]
-
Stability of Deuterium Label: It is important that the deuterium labels are positioned in non-exchangeable positions on the molecule to prevent their loss or replacement with protons from the solvent or matrix.[13]
Conclusion
For high-stakes applications in drug development, clinical research, and other scientific fields where accuracy and reliability are paramount, the experimental evidence strongly supports the use of deuterated internal standards.[1] Their ability to closely mimic the analyte of interest and effectively compensate for matrix effects makes them the superior choice for generating high-quality, reproducible data in quantitative bioanalytical assays.[4] While non-deuterated internal standards can be a viable and cost-effective option for some applications, the investment in deuterated standards is often justified by the increased confidence in the analytical results.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. benchchem.com [benchchem.com]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Benchmarking New Galanthamine Derivatives Against the Parent Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of newly developed galanthamine derivatives against the parent compound, galanthamine. The performance of these derivatives is evaluated based on their inhibitory activity against key enzymes in neurodegenerative diseases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). All quantitative data is supported by experimental findings from recent scientific literature.
Quantitative Performance Analysis
The primary benchmark for the efficacy of new galanthamine derivatives is their ability to inhibit acetylcholinesterase (AChE) and, in many cases, butyrylcholinesterase (BuChE). The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify this inhibition, with lower values indicating greater potency.
The following tables summarize the in vitro inhibitory activities of various galanthamine derivatives compared to the parent compound. These derivatives have been synthesized with the aim of enhancing potency, selectivity, and pharmacokinetic properties.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Galanthamine and Its Derivatives
| Compound | Modification | AChE IC50 (µM) | Fold-change vs. Galanthamine | Source |
| Galanthamine | Parent Compound | 1.82 | - | [1] |
| N-allylnorgalanthamine | N-allyl substitution | 0.18 | ~10x more potent | [1] |
| N-(2′-methyl)allylnorgalanthamine | N-(2'-methyl)allyl substitution | 0.16 | ~11x more potent | [1] |
| N-formylnorgalanthamine | N-formyl substitution | 78.26 | ~43x less potent | [1] |
| N-acetylnorgalanthamine | N-acetyl substitution | 7.28 | ~4x less potent | [1] |
| 6-O-demethylgalanthamine | O-demethylation at position 6 | - | 10- to 20-fold more potent | [2] |
| P11012 (prodrug) | 6-O-acetyl-6-O-demethylgalanthamine | Potent inhibitor | - | [2] |
| P11149 (prodrug) | 6-O-demethyl-6-O[(adamantan-1-yl)-carbonyl]galanthamine | Potent inhibitor | - | [2] |
| Compound 3e | N-hexyl-benzyl piperidine substituent | 0.00562 | ~324x more potent | [3] |
| Galantamine-Curcumin Hybrid (Compound 4b) | Hybrid with curcumin fragment | - | 41 to 186 times more active | [4] |
Table 2: Butyrylcholinesterase (BuChE) Inhibitory Activity of Galanthamine and Select Derivatives
| Compound | Modification | BuChE IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) | Source |
| Galanthamine | Parent Compound | - | - | |
| 6-O-demethylgalanthamine | O-demethylation at position 6 | - | Greater selectivity for AChE vs. BuChE | [2] |
| P11012 (prodrug) | 6-O-acetyl-6-O-demethylgalanthamine | - | Selective inhibitors of AChE | [2] |
| P11149 (prodrug) | 6-O-demethyl-6-O[(adamantan-1-yl)-carbonyl]galanthamine | - | Selective inhibitors of AChE | [2] |
Experimental Protocols
The following is a detailed methodology for the key experiment cited for determining the inhibitory activity of galanthamine derivatives.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The determination of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity is performed using a spectrophotometric method developed by Ellman et al.[5]. This assay is a reliable and widely used method for screening potential cholinesterase inhibitors.
Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the production of thiocholine from the hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (galanthamine and its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and galanthamine in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compounds and galanthamine by diluting the stock solution with phosphate buffer to the desired concentrations.
-
Prepare the enzyme solution (AChE or BuChE) in phosphate buffer.
-
Prepare the substrate solution (ATCI or BTCI) in deionized water.
-
Prepare the DTNB solution in phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the test compound solution (or buffer for the control)
-
20 µL of the enzyme solution (AChE or BuChE)
-
-
Mix the contents of the wells and pre-incubate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BuChE) to each well.
-
Immediately start monitoring the change in absorbance at 412 nm using a microplate reader at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of new galanthamine derivatives.
Caption: Workflow for designing, synthesizing, and evaluating new galanthamine derivatives.
Galanthamine's Dual Mechanism of Action
Galanthamine exhibits a dual mechanism of action that contributes to its therapeutic effects. It not only inhibits acetylcholinesterase but also allosterically modulates nicotinic acetylcholine receptors (nAChRs).[6][7][8] This dual action is a key consideration in the design of new derivatives.
Caption: Galanthamine's dual action: AChE inhibition and nAChR potentiation.
This guide highlights the progress in the development of novel galanthamine derivatives with enhanced inhibitory potency and selectivity. The provided data and protocols serve as a valuable resource for researchers in the field of neurodegenerative disease drug discovery. The continuous exploration of new chemical entities based on the galanthamine scaffold holds promise for the development of more effective therapeutic agents.
References
- 1. ddg-pharmfac.net [ddg-pharmfac.net]
- 2. Pharmacological evaluation of novel Alzheimer's disease therapeutics: acetylcholinesterase inhibitors related to galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of galanthamine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic cholinergic modulation: galantamine as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Validation of Galanthamine Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of galanthamine is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and analysis of biological samples. This guide provides an objective comparison of various analytical methods for galanthamine quantification, supported by experimental data from multiple studies.
Data Presentation: A Comparative Analysis of Quantitative Methods
The following tables summarize the performance characteristics of different analytical methods used for the quantification of galanthamine. These methods have been validated in various laboratories, and the data presented here facilitates a direct comparison of their key performance indicators.
Table 1: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods
| Parameter | HPLC-UV | HPLC-Fluorescence | HPLC-MS/MS | UPLC-MS |
| Linearity Range | 5-30 µg/mL[1] | 2-160 ng/mL | 0.39-62.5 ng/mL[2][3] | 2-2000 ng/mL[2] |
| Limit of Detection (LOD) | Not Reported | 0.03 µmol/L (in rat plasma)[4] | 0.01 ng/mL[5] | 5 ng/mL[6] |
| Limit of Quantification (LOQ) | Not Reported | 0.08 µmol/L (in rat plasma)[4] | 0.39 ng/mL[3] | 20 ng/mL[6] |
| Intra-day Precision (%RSD) | <1.00%[1] | Not Reported | 1.34-6.11%[2][3] | <4.88%[2] |
| Inter-day Precision (%RSD) | <1.00%[1] | Not Reported | 3.31-5.01%[2][3] | <4.88%[2] |
| Accuracy/Recovery (%) | 98-102%[1] | Not Reported | 91.92-100.97% (intra-day)[2][3], 94.29-102.07% (inter-day)[2][3] | 96.8-100.8%[2] |
Table 2: Other Analytical Methods
| Parameter | Spectrophotometry (UV) | Spectrofluorimetry | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 5-40 µg/mL[7] | 2-14 µg/mL[8] | 15-800 µ g/sample [9] |
| Limit of Detection (LOD) | Not Reported | 0.29 µg/mL[8] | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | 0.89 µg/mL[8] | Not Reported |
| Intra-day Precision (%RSD) | <2%[7] | 0.18-0.35%[8] | <3%[9] |
| Inter-day Precision (%RSD) | <2%[7] | 0.13-0.46%[8] | <3%[9] |
| Accuracy/Recovery (%) | Not Reported | 98.12-99.67%[8] | >95%[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer insights into the practical aspects of each quantification method.
HPLC-UV Method for Pharmaceutical Dosage Forms
-
Instrumentation: Agilent Extend C18 column (250x4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of ultrapure water with 0.1% Trifluoroacetic Acid (TFA) and acetonitrile with 0.1% TFA in an 85:15 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector set at a wavelength of 288 nm.[1]
-
Sample Preparation: Tablets are crushed, and a powder equivalent to a specific weight of galanthamine hydrobromide is dissolved in the mobile phase, filtered, and then injected into the HPLC system.[7]
HPLC-MS/MS Method for Human Plasma
-
Instrumentation: Hypurity C4 column (150 x 4.6 mm, 5.0 µm particle size).[3]
-
Mobile Phase: Isocratic elution with acetonitrile and 10 mM ammonium formate in a 90:10 ratio.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: Mass spectrometry with an electrospray ion source operating in the selected reaction monitoring (SRM) mode.[3]
-
Sample Preparation: A simple liquid-liquid extraction with dichloromethane is used to prepare the plasma samples.[3] Carbamazepine is often used as an internal standard.[3]
Spectrofluorimetric Method for Bulk and Pharmaceutical Dosage Forms
-
Instrumentation: A spectrofluorometer.
-
Solvent: Simple distilled water.[8]
-
Detection: The excitation wavelength is set to 282 nm, and the emission wavelength is measured at 607 nm.[8]
-
Sample Preparation: The bulk drug or pharmaceutical dosage form is dissolved in distilled water to achieve a concentration within the linear range.[8]
GC-MS Method for Plant Materials
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Sample Preparation: 50 mg of the plant sample is extracted with 1 mL of methanol for 2 hours. Aliquots of the extract are then silylated before analysis.[9]
-
Analysis: The silylated extract is injected into the GC-MS for separation and quantification.[9]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described galanthamine quantification methods.
References
- 1. Aegean Journal of Medical Sciences » Submission » Alternative Analytical Methods for Quantification of Galantamine in Pharmaceuticals [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. ovid.com [ovid.com]
- 5. LC-MS/MS Analysis of Lycorine and Galantamine in Human Serum Using Pentafluorophenyl Column [scirp.org]
- 6. scielo.br [scielo.br]
- 7. jocpr.com [jocpr.com]
- 8. Determination of galantamine hydrobromide in bulk drug and pharmaceutical dosage form by spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a GC-MS method for rapid determination of galanthamine in Leucojum aestivum and Narcissus ssp.: a metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Labeled and Unlabeled Galanthamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical stability of unlabeled galanthamine and its isotopically labeled counterparts, primarily focusing on tritiated ([³H]) and carbon-11 ([¹¹C]) labeled galanthamine. The stability of a pharmaceutical compound is a critical parameter that can influence its shelf-life, efficacy, and safety. While comprehensive experimental data directly comparing the stability of labeled and unlabeled galanthamine is limited in publicly available literature, this guide synthesizes existing data on unlabeled galantamine's degradation with established principles of isotopic labeling to offer a scientifically grounded comparison.
Executive Summary
Galanthamine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, is susceptible to degradation under specific environmental conditions. Forced degradation studies on unlabeled galantamine hydrobromide have revealed that it is sensitive to acidic, photolytic, and oxidative stress, while remaining relatively stable under alkaline and thermal conditions. The primary degradation pathways include dehydration, epimerization, and N-oxidation.[1][2]
For isotopically labeled galanthamine, the stability is largely predicted by the position of the isotopic label in relation to the molecule's sites of degradation.
-
[³H]-Galanthamine : Typically labeled on the aromatic ring, a metabolically stable position, it is expected to exhibit a stability profile similar to that of unlabeled galantamine under various stress conditions.[3]
-
[¹¹C]-Galanthamine : Labeled at the N-methyl group, this form may exhibit altered stability, particularly under oxidative conditions, as the nitrogen atom is a known site of oxidation (N-oxidation) and metabolic N-demethylation.[4]
This guide will delve into the experimental data for unlabeled galanthamine and provide a theoretical comparison for its labeled forms, supported by detailed experimental protocols and visual representations of degradation pathways and workflows.
Data Presentation: Comparative Stability under Stress Conditions
The following table summarizes the known and predicted stability of unlabeled and labeled galanthamine under forced degradation conditions. The data for unlabeled galantamine is based on experimental studies, while the data for labeled galanthamine is inferred based on the position of the isotopic label and known degradation mechanisms.
| Stress Condition | Unlabeled Galanthamine | [³H]-Galanthamine (Predicted) | [¹¹C]-Galanthamine (Predicted) | Primary Degradation Products (Unlabeled) |
| Acidic | Degradation Observed | Similar to Unlabeled | Similar to Unlabeled | Dehydration, Epimerization |
| Alkaline | Stable | Stable | Stable | N/A |
| Thermal | Stable | Stable | Stable | N/A |
| Photolytic | Degradation Observed | Similar to Unlabeled | Similar to Unlabeled | Dehydration, Epimerization |
| Oxidative | Degradation Observed | Similar to Unlabeled | Potentially Altered Stability | N-oxidation |
Experimental Protocols
The following protocols are based on established methods for conducting forced degradation studies on galanthamine hydrobromide.[1][2] A comparative stability study would involve subjecting unlabeled, [³H]-, and [¹¹C]-galanthamine to these conditions in parallel and analyzing the samples at specified time points.
Materials and Reagents
-
Galanthamine Hydrobromide (Unlabeled)
-
[³H]-Galanthamine / [¹¹C]-Galanthamine
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Radiometric detection
-
Mass Spectrometer (MS)
-
Photostability chamber
-
Oven
Forced Degradation Conditions
-
Acidic Hydrolysis : Dissolve the compound in 0.1 M HCl and store at 80°C.
-
Alkaline Hydrolysis : Dissolve the compound in 0.1 M NaOH and store at 80°C.
-
Oxidative Degradation : Dissolve the compound in 3% H₂O₂ and store at room temperature.
-
Thermal Degradation : Expose the solid compound to 100°C.
-
Photolytic Degradation : Expose the compound in solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Analytical Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
-
Column : C18 reverse-phase column
-
Mobile Phase : A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate)
-
Detection : UV spectrophotometry for unlabeled galanthamine. For labeled compounds, a radiometric detector would be used in series with the UV detector. Mass spectrometry can be used for the identification of degradation products.
Visualizations
Degradation Pathway of Galanthamine
The following diagram illustrates the primary degradation pathways of galanthamine under stress conditions.
References
- 1. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of (-)- and (+)-[¹¹C]galanthamine as PET tracers for cerebral acetylcholinesterase imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (13,13,13-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (13,13,13-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine, a deuterated analog of Galanthamine. Adherence to these protocols is critical due to the toxic nature of Galanthamine and its derivatives.
(13,13,13-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine, like its parent compound, should be treated as a hazardous chemical waste.[1][2][3] The primary route for disposal is through an approved hazardous waste disposal facility.[4] Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory waste.[1][4]
Key Hazard and Disposal Information
The following table summarizes critical safety and disposal data for Galanthamine and its derivatives, based on available Safety Data Sheets (SDS).
| Parameter | Information | Source |
| Hazard Classification | Toxic if swallowed or inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction and damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects. | [2] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [4] |
| Container Handling | Leave chemicals in original containers. Handle uncleaned containers like the product itself. If reusing a container, ensure all old labels are removed. | [5] |
| Environmental Precautions | Do not let product enter drains. Avoid release to the environment. | [1][2] |
| Spill Management | Collect spillage. Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [2][4] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of (13,13,13-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine from a laboratory setting.
-
Waste Identification and Segregation:
-
Clearly label all waste containing (13,13,13-
ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine as "Hazardous Waste." -
Segregate waste containing this compound from other waste streams to avoid accidental mixing.
-
Solid waste, such as contaminated personal protective equipment (PPE) and absorbent materials, should be placed in a designated, sealed container.
-
Unused or surplus (13,13,13-
ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine should be kept in its original, clearly labeled container for disposal.
-
-
Container Management:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide EHS with an accurate inventory of the waste, including the chemical name and quantity.
-
Follow all institutional procedures for waste manifest and pickup.
-
-
Emergency Procedures:
-
In case of a spill, evacuate the area and prevent access.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the contaminated material and place it in a sealed container for hazardous waste disposal.[4]
-
Report the spill to your EHS department immediately.
-
Experimental Protocols for Degradation (When Available)
Currently, there are no established and validated experimental protocols for the routine degradation or neutralization of (13,13,13-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine for disposal purposes in a standard laboratory setting. Studies on Galanthamine hydrobromide have shown it degrades under acidic, photolytic, and oxidative conditions.[7][8] However, these studies were conducted for analytical stability testing and not for bulk waste treatment. Attempting to neutralize or degrade this compound without a validated protocol could lead to the generation of unknown, potentially more hazardous byproducts and is not recommended. The safest and most compliant method of disposal remains collection by a licensed hazardous waste management company.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of (13,13,13-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine.
Caption: Disposal decision workflow for (13,13,13-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine.
By following these established procedures, laboratory professionals can ensure the safe and compliant disposal of (13,13,13-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine, thereby protecting themselves, their colleagues, and the environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling (13,13,13-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine
(13,13,13-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine is a deuterated analog of Galanthamine, a potent acetylcholinesterase inhibitor. It should be handled with extreme caution due to its pharmacological activity. The deuterated form may have altered metabolic properties, but the fundamental toxicological profile is expected to be similar to the parent compound.
Hazard Identification and Classification
Galanthamine is classified as toxic if swallowed or inhaled, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1][2][3][4] It may also cause damage to organs through prolonged or repeated exposure.[1][2]
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 3[1][2][4] |
| Acute Toxicity, Inhalation | Category 3[1][4] |
| Skin Irritation | Category 2[1][3] |
| Eye Irritation | Category 2/2A[1][3] |
| Skin Sensitization | Category 1[1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2[1][2] |
| Hazardous to the Aquatic Environment (Acute) | Category 1[1] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling (13,13,13-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece Respirator | For operations with a high risk of aerosol generation, a PAPR is recommended.[5][6] For other tasks, a reusable respirator with P100/FFP3 particulate filters should be used after a proper fit test.[5] Disposable respirators (e.g., N95) are not recommended as primary protection for highly potent compounds.[5] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.[5] |
| Body Protection | Disposable Coveralls or Gown | Use disposable coveralls (e.g., Tyvek) or a long-sleeved, seamless, back-closing disposable gown with tight-fitting cuffs.[5][7] A dedicated lab coat can be worn but should be professionally laundered.[5] |
| Eye Protection | Chemical Splash Goggles and/or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[5] A face shield can be worn over goggles for additional protection.[5] |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[5][7] |
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring laboratory safety.
Handling Protocol
-
Preparation and Decontamination:
-
Designate a specific area for handling (13,13,13-
ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine, preferably within a chemical fume hood or a glove box.[8] -
Ensure a decontamination solution (e.g., sodium hypochlorite solution) is readily available.[8]
-
Prepare labeled, sealed waste containers for solid, liquid, and sharp waste.[5]
-
-
Special Precautions for Deuterated Compounds:
-
To prevent hydrogen-deuterium (H-D) exchange and maintain isotopic purity, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) whenever possible.[9]
-
Use aprotic deuterated solvents for solution preparation to avoid exchangeable protons.[9]
-
Store the compound in a desiccator or glove box with a controlled low-humidity atmosphere to manage its hygroscopic nature.[9]
-
-
PPE Donning:
-
Put on all required PPE in the correct order in a designated clean area before entering the handling zone.[5]
-
-
Weighing and Aliquoting:
-
Solution Preparation:
-
Slowly add the solvent to the solid to prevent splashing.[5]
-
Disposal Plan
All waste generated from handling (13,13,13-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine is considered hazardous waste.
-
Waste Segregation and Collection:
-
Collect all contaminated solid waste (e.g., gloves, coveralls, weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Collect liquid waste in a separate, labeled, and sealed container. Do not empty into drains.[8]
-
Dispose of contaminated sharps in a designated sharps container.
-
-
Decontamination of Work Surfaces:
-
Thoroughly clean all work surfaces with a suitable decontamination solution (e.g., sodium hypochlorite solution).[8]
-
-
Final Disposal:
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps and decision points in the safe handling and disposal of (13,13,13-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of (13,13,13-ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_3)Galanthamine.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. aiha.org [aiha.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
